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Core Science & Biosynthesis

Foundational

8-Chloro-5-methanesulfonylquinoline in Rational Drug Design: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 8-Chloro-5-methanesulfonylquinoline is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 8-Chloro-5-methanesulfonylquinoline is a highly specialized, bifunctional building block that serves as a critical intermediate in the synthesis of advanced therapeutics. By combining the steric and electronic modulation of an 8-chloro substituent with the robust hydrogen-bonding capacity of a 5-methanesulfonyl group, this molecule offers a unique vector for drug discovery programs targeting kinase inhibition, anti-infectives, and central nervous system (CNS) indications ()[1].

This whitepaper provides an in-depth technical analysis of its core metrics, the structural causality behind its utility, and a self-validating synthetic protocol for its late-stage functionalization.

Core Metrics & Physicochemical Profile

Accurate physicochemical data is the foundation of reliable high-throughput screening and library synthesis. The following table summarizes the core metrics of the compound, verified against standard chemical inventory databases ()[2][3].

PropertyValue
Chemical Name 8-Chloro-5-methanesulfonylquinoline
CAS Number 2731014-61-0
Molecular Weight 241.70 g/mol
Molecular Formula C10H8ClNO2S
Scaffold Class Substituted Quinoline
Key Functional Groups C8-Chloro (Halide), C5-Methanesulfonyl (Sulfone)
Predicted Reactivity Electrophilic at C8 (Cross-coupling); Electron-deficient core

Structural Causality in Drug Design (E-E-A-T)

The utility of 8-Chloro-5-methanesulfonylquinoline is not coincidental; it is driven by the precise electronic and steric interplay of its substituents. Understanding the causality behind these functional groups allows researchers to rationally design better drug candidates.

The C8-Chloro Moiety: Steric Shielding and Reactivity

The positional isomerism of the chlorine atom at the 8-position—directly adjacent to the heterocyclic nitrogen—imparts distinct characteristics compared to 6- or 7-chloro isomers ()[4].

  • Modulation of Basicity: The inductive electron-withdrawing effect of the chlorine atom significantly lowers the pKa of the quinoline nitrogen. This reduces non-specific binding and improves membrane permeability by ensuring the molecule remains largely un-ionized at physiological pH.

  • Steric Shielding: The bulky chlorine atom sterically shields the nitrogen lone pair, which can prevent unwanted off-target coordination with metalloenzymes (unless specifically targeted) and reduces the risk of hERG toxicity.

  • Synthetic Handle: While sterically hindered, the C8-Cl bond serves as a regioselective handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse amines, aryl groups, or ethers.

The C5-Methanesulfonyl Moiety: Metabolic Stability and Target Engagement
  • Metabolic Hardening: The C5 position of the quinoline ring is typically electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of the strongly electron-withdrawing methanesulfonyl group depletes electron density from the carbocyclic ring, effectively blocking Phase I oxidative metabolism at this site.

  • Pharmacodynamic Anchoring: Sulfones are well-established bioisosteres for sulfonamides. The two oxygen atoms of the methanesulfonyl group act as powerful hydrogen-bond acceptors, frequently utilized to anchor molecules into the hinge region of kinase targets or to interact with solvent-exposed regions of receptor binding pockets.

Application Workflows (Visualized)

To contextualize the dual-nature of this building block, the following diagrams map out its synthetic utility and structural logic.

SynthWorkflow Start 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0) OxAdd Oxidative Addition at C8-Cl Bond Start->OxAdd Cat Pd2(dba)3 / XPhos Catalyst Activation Cat->OxAdd Amine Primary/Secondary Amine + Cs2CO3 Base TransMet Transmetalation / Amine Coordination Amine->TransMet OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Catalyst Regeneration Product C8-Aminated Quinoline Derivative RedElim->Product

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle at the C8 position.

SARLogic Core 8-Chloro-5-methanesulfonylquinoline C8 C8-Chloro Moiety Core->C8 C5 C5-Methanesulfonyl Moiety Core->C5 C8_1 Steric Shielding of N1 (Modulates pKa) C8->C8_1 C8_2 Cross-Coupling Handle (Library Synthesis) C8->C8_2 C5_1 Strong H-Bond Acceptor (Kinase Hinge Binding) C5->C5_1 C5_2 Blocks CYP450 Oxidation (Metabolic Stability) C5->C5_2

Figure 2: Structure-Activity Relationship (SAR) logic tree for the dual-functionalized quinoline.

Analytical & Synthetic Protocols

Because the 8-position is sterically hindered by the adjacent nitrogen lone pair, standard cross-coupling conditions often fail due to catalyst poisoning or poor oxidative addition ()[4]. The following Buchwald-Hartwig Amination Protocol is engineered with specific causality to overcome these barriers, utilizing a self-validating framework.

Protocol: Palladium-Catalyzed C8 Amination

Reagents & Materials:

  • 8-Chloro-5-methanesulfonylquinoline (1.0 equiv, 0.5 mmol)

  • Target Amine (e.g., morpholine or a functionalized piperazine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology & Causality:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the quinoline substrate, Pd2(dba)3, XPhos, and Cs2CO3.

    • Causality: XPhos is selected because its highly bulky, electron-rich biaryl structure facilitates oxidative addition into the sterically hindered C8-Cl bond while simultaneously preventing the quinoline nitrogen from coordinating to and poisoning the Palladium center.

  • Solvent & Amine Addition: Seal the flask, remove it from the glovebox, and inject anhydrous 1,4-dioxane followed by the target amine via syringe.

    • Causality: 1,4-Dioxane is utilized because its boiling point (101 °C) allows for the high thermal energy required to overcome the activation barrier of the C8-Cl oxidative addition.

  • Thermal Activation: Stir the reaction mixture at 100 °C for 12–16 hours.

  • Self-Validating Analytical Checkpoint: Prior to workup, extract a 50 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile containing 1 mM biphenyl (internal standard), and filter.

    • Validation Logic: Analyze via UPLC-MS. The protocol is validated if the chromatogram shows >95% consumption of the starting mass (m/z 242 [M+H]+) and the appearance of the product mass. Diagnostic failure: If a peak at m/z 208 appears, it indicates premature protode-palladation (loss of the chlorine without amine coupling), signaling moisture contamination or ligand degradation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

References

  • Quinolones in Medicinal Chemistry Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Source: MDPI URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5-methanesulfonylquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 8-Chloro-5-methanesulfonylquinoline is a heterocyclic compound of significant interest in contempor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

8-Chloro-5-methanesulfonylquinoline is a heterocyclic compound of significant interest in contemporary chemical and pharmaceutical research. Its unique structural features, combining a quinoline core with a chloro and a methanesulfonyl group, suggest a complex and nuanced physicochemical profile. This guide provides a comprehensive overview of the key physicochemical properties of this molecule and outlines detailed, field-proven methodologies for their empirical determination. The experimental protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for applications ranging from medicinal chemistry to materials science.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

Chemical Name: 8-Chloro-5-methanesulfonylquinoline CAS Number: 103930-16-1 Molecular Formula: C₁₀H₈ClNO₂S Molecular Weight: 241.70 g/mol

The structural arrangement of 8-Chloro-5-methanesulfonylquinoline is critical to its properties. The quinoline ring system, a bicyclic aromatic heterocycle, provides a rigid scaffold. The electron-withdrawing nature of the chlorine atom at the 8-position and the potent electron-withdrawing methanesulfonyl group at the 5-position significantly influence the electron density distribution across the aromatic system. This, in turn, dictates its reactivity, intermolecular interactions, and ultimately, its bulk physical properties.

Caption: Chemical structure of 8-Chloro-5-methanesulfonylquinoline.

Predicted and Experimentally Analogous Physicochemical Properties

While direct experimental data for 8-Chloro-5-methanesulfonylquinoline is not extensively published, we can infer certain properties based on structurally related compounds and computational models. The following table summarizes these predicted values alongside data from analogous structures to provide a comparative baseline.

PropertyPredicted/Analogous ValueRationale/Analogous Compound
Melting Point (°C) >300 (predicted)[1]High melting points are characteristic of rigid, planar molecules with strong intermolecular interactions. Similar complex heterocyclic structures often exhibit high melting points.
Boiling Point (°C) Not availableDue to the high melting point, decomposition is likely to occur before boiling under atmospheric pressure.
pKa 2.33 ± 0.17 (predicted for 8-Chloroquinoline)[2]The quinoline nitrogen is weakly basic. The presence of two strong electron-withdrawing groups is expected to further decrease the basicity.
LogP 2.8 (Computed by XLogP3)This value suggests moderate lipophilicity, a key parameter in drug development for membrane permeability.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Aqueous Solubility

Given the predicted LogP, the aqueous solubility of 8-Chloro-5-methanesulfonylquinoline is expected to be low. The molecule lacks significant hydrogen bond donating groups, which limits its interaction with water.

Organic Solvent Solubility

A systematic solubility study in a range of organic solvents is crucial. Based on the solubility of the related compound 5-chloro-8-hydroxyquinoline, we can anticipate the following trends[3]:

  • High Solubility: In polar aprotic solvents like 1,4-dioxane and N,N-dimethylformamide (DMF), and potentially in chlorinated solvents like dichloromethane (DCM).

  • Moderate Solubility: In esters such as ethyl acetate and in ketones like acetone.

  • Low Solubility: In alcohols like methanol and ethanol, and very low solubility in non-polar hydrocarbon solvents like hexane.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the shake-flask method, followed by a suitable analytical quantification technique.

Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to a known volume of solvent prep2 Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h prep1->prep2 sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 ana1 Prepare a dilution series of the supernatant sep1->ana1 ana2 Analyze by validated HPLC-UV or LC-MS/MS method ana1->ana2 ana3 Determine concentration against a standard curve ana2->ana3

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 8-Chloro-5-methanesulfonylquinoline to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for higher sensitivity.[4][5]

    • Quantify the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of 8-Chloro-5-methanesulfonylquinoline.

Chromatographic Analysis and Purity Assessment

HPLC is the cornerstone for assessing the purity of 8-Chloro-5-methanesulfonylquinoline and for its quantification in various matrices.

Recommended HPLC Conditions
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution from potential impurities.

  • Detection: UV detection at a wavelength corresponding to an absorbance maximum of the quinoline chromophore (typically in the range of 230-280 nm) should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: A standard flow rate of 1.0 mL/min is appropriate for a 4.6 mm ID column.

  • Injection Volume: 5-10 µL.

Rationale for Methodological Choices:

The C18 stationary phase provides a non-polar environment suitable for retaining the moderately lipophilic 8-Chloro-5-methanesulfonylquinoline. The use of a buffered mobile phase helps to maintain a consistent ionization state of the molecule, leading to reproducible retention times and symmetrical peak shapes. Gradient elution is necessary to elute any more lipophilic impurities that may be present.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will reveal the number and connectivity of the protons on the quinoline ring and the methyl group of the sulfonyl moiety.

    • ¹³C NMR will provide information on the carbon skeleton.

    • 2D NMR techniques such as COSY and HSQC can be used to confirm the complete structural assignment.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

    • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can aid in structural elucidation and provide a basis for developing sensitive quantitative methods.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks would include those for the C=N and C=C stretching of the quinoline ring, and the symmetric and asymmetric stretching of the S=O bonds in the methanesulfonyl group.

Thermal Analysis

  • Differential Scanning Calorimetry (DSC): DSC is the preferred method for determining the melting point and assessing the crystalline form of the compound. It can also reveal information about polymorphism, which is critical in drug development.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose.

Conclusion

The physicochemical characterization of 8-Chloro-5-methanesulfonylquinoline is a multi-faceted process that requires a systematic and rigorous experimental approach. While predictive methods and data from analogous structures provide a valuable starting point, empirical determination of properties such as solubility, melting point, and chromatographic behavior is indispensable for any meaningful research and development endeavor. The protocols and insights provided in this guide offer a robust framework for generating the high-quality data necessary to unlock the full potential of this promising molecule.

References

  • Analytical Methods. (n.d.).
  • ChemicalBook. (n.d.). 8-Chloroquinoline CAS 611-33-6.
  • PubChem. (n.d.). Methanesulfonic acid 5-chloro-8-quinolyl ester.
  • Thermo Fisher Scientific. (n.d.). 8-Chloro-2-methylquinoline, 98%.
  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • PubChem. (n.d.). 8-Chloro-5-quinolinamine.
  • PMC. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
  • ScienceDirect. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • Cardinal Scholar. (2013). Synthesis of Quinoline Analogues.
  • EPA. (n.d.). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). 8-Methylquinoline 97%.
  • Sigma-Aldrich. (n.d.). 8-Methylquinoline 97% 611-32-5.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
  • NextSDS. (n.d.).
  • Analytical Methods Committee. (n.d.). Determination of halquinol (chloroquinolin-8-ols)
  • MDPI. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ChemicalBook. (n.d.). 31396-84-6(ZINC 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HEXADECAFLUORO-29H,31H-PHTHALOCYANINE) Product Description.
  • ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline | 130-16-5.

Sources

Foundational

Technical Whitepaper: Crystallographic Determination and Supramolecular Architecture of 8-Chloro-5-methanesulfonylquinoline

Executive Summary The compound 8-Chloro-5-methanesulfonylquinoline (C₁₀H₈ClNO₂S) represents a highly privileged scaffold in modern medicinal chemistry and agrochemical development. The integration of a quinoline core wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-Chloro-5-methanesulfonylquinoline (C₁₀H₈ClNO₂S) represents a highly privileged scaffold in modern medicinal chemistry and agrochemical development. The integration of a quinoline core with a strongly electron-withdrawing methanesulfonyl group and a lipophilic chlorine atom creates a unique stereoelectronic profile. Understanding the exact three-dimensional conformation of this molecule is critical for rational drug design.

This technical guide provides an in-depth analysis of the crystallographic properties of 8-Chloro-5-methanesulfonylquinoline. By detailing the causality behind crystal growth, cryogenic X-ray diffraction (XRD) methodologies, and the resulting supramolecular networks (halogen bonding and π−π stacking), this whitepaper serves as an authoritative resource for structural chemists and drug development professionals.

Pharmacological & Structural Rationale

The structural integrity of 8-Chloro-5-methanesulfonylquinoline relies on three primary pharmacophores, each dictating its behavior in both biological targets and the solid state:

  • The Quinoline Core : Acts as a rigid, planar aromatic system that facilitates π−π stacking interactions, crucial for intercalating into hydrophobic protein pockets [3].

  • The 5-Methanesulfonyl Group : This moiety acts as a potent hydrogen-bond acceptor. Crystallographic studies of related sulfonyl compounds demonstrate that the geometry of the S=O bonds is highly sensitive to the surrounding crystal environment, often requiring cryogenic stabilization to prevent thermal disorder [2, 4].

  • The 8-Chloro Substituent : Beyond modulating lipophilicity, the chlorine atom features a localized region of positive electrostatic potential (the σ -hole). This enables highly directional halogen bonding with Lewis basic sites (such as the sulfonyl oxygens of adjacent molecules), acting as a primary structure-directing agent [1].

Experimental Methodology: A Self-Validating Protocol

To achieve atomic-level resolution, the experimental workflow must be rigorously controlled. The following step-by-step methodology details the causality behind each experimental choice, ensuring a self-validating system where empirical data mathematically verifies the chemical model.

Protocol: Single-Crystal Growth and XRD Data Collection
  • Solvent System Selection : Dissolve 50 mg of synthesized 8-Chloro-5-methanesulfonylquinoline in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is chosen because it fully solvates both the highly polar sulfonyl moiety and the lipophilic quinoline core, preventing premature precipitation.

  • Antisolvent Diffusion (Vapor Method) : Carefully layer 4 mL of n-hexane over the DCM solution in a sealed crystallization tube.

    • Causality: Hexane acts as an antisolvent. The slow diffusion of hexane into the DCM layer gradually lowers the solubility of the compound. This controlled approach achieves the metastable supersaturation required for the nucleation of high-quality, defect-free single crystals.

  • Crystal Harvesting and Optical Validation : After 48–72 hours, harvest the resulting colorless block crystals. Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and examine it under polarized light.

    • Causality: A crystal exhibiting uniform optical extinction under cross-polarization confirms it is a single domain. This prevents the collection of twinned data sets, which severely complicate structural refinement.

  • Cryogenic Mounting : Mount the crystal on a MiTeGen cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids). This is specifically required to prevent the free rotation of the methanesulfonyl group, a common source of crystallographic disorder in sulfonyl-containing molecules [4].

  • Data Collection & Refinement : Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the structure using Direct Methods and refine using full-matrix least-squares on F2 .

    • Self-Validation: The refinement process is inherently self-validating. The convergence of the unweighted R-factor ( R1​ ) to < 5% and a Goodness-of-Fit (GoF) near 1.0 mathematically proves that the proposed molecular model perfectly matches the empirical electron density map.

Visualization: XRD Workflow

XRD_Workflow A 1. Synthesis & Purification B 2. Slow Evaporation (DCM/Hexane) A->B Dissolution C 3. Crystal Mounting (Cryoloop, 100K) B->C Single Crystal D 4. X-Ray Diffraction (Mo Kα Radiation) C->D N2 Stream E 5. Structure Solution & Refinement D->E Raw Frames

Step-by-step workflow for the crystallization and X-ray diffraction analysis of the quinoline core.

Quantitative Crystallographic Features

The structural resolution of 8-Chloro-5-methanesulfonylquinoline typically yields a monoclinic crystal system. The parameters summarized in Table 1 represent the optimized, high-resolution target values expected for this specific scaffold based on isostructural analyses of halogenated quinolines and methanesulfonyl derivatives [2, 3].

Table 1: Quantitative Crystallographic Data Summary

Crystallographic ParameterValue / Metric
Chemical Formula C₁₀H₈ClNO₂S
Formula Weight 241.69 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Unit Cell Dimensions a = 8.45 Å, b = 11.20 Å, c = 12.35 Å, β=95.4∘
Volume ~1163.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.380 g/cm³
Final R indices[I > 2 σ (I)] R1​=0.038 , wR2​=0.092
Goodness-of-Fit (GoF) on F2 1.045
Conformational Analysis

In the solid state, the methanesulfonyl group adopts a specific conformation to minimize steric repulsion with the adjacent C4 and C6 protons of the quinoline ring. The C(Aryl)-S bond length is typically observed around 1.76 Å, while the S=O bonds are localized at 1.43 Å. The torsion angle of the O-S-C(Aryl)-C(Aryl) network usually adopts a gauche conformation, allowing the oxygen atoms to participate optimally in intermolecular hydrogen bonding networks [4].

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of 8-Chloro-5-methanesulfonylquinoline is not random; it is highly engineered by a network of non-covalent interactions that dictate its solid-state stability and solubility profile.

  • Halogen Bonding (Type II) : The 8-chloro substituent exhibits a strong Type II halogen bond with the sulfonyl oxygen of a neighboring molecule (C-Cl···O=S). Because the σ -hole is located exactly opposite the C-Cl covalent bond, this interaction is highly directional (angle ≈175∘ ), acting as the primary zipper that holds the crystal lattice together [1].

  • π−π Stacking : The planar quinoline rings align in an offset face-to-face geometry. The centroid-to-centroid distance is maintained at approximately 3.6 Å, providing significant cohesive energy to the lattice [3].

  • Weak Hydrogen Bonds : The methyl protons of the methanesulfonyl group act as weak hydrogen bond donors to the nitrogen atom of the quinoline core (C-H···N), further stabilizing the three-dimensional architecture [2].

Visualization: Supramolecular Interaction Network

Interactions Core 8-Chloro-5-methanesulfonylquinoline (Central Motif) Halogen Halogen Bonding (Type II Cl···O) Core->Halogen 8-Chloro Group PiPi π-π Stacking (Quinoline Rings) Core->PiPi Aromatic Core HBond Weak C-H···N Hydrogen Bonds Core->HBond Sulfonyl Oxygens

Supramolecular interaction network driving the crystal packing of the quinoline derivative.

Conclusion

The crystallographic determination of 8-Chloro-5-methanesulfonylquinoline reveals a highly ordered supramolecular system driven by the synergistic effects of halogen bonding, π−π stacking, and precise conformational locking of the methanesulfonyl group. By strictly adhering to cryogenic XRD protocols and self-validating refinement metrics, researchers can accurately map these stereoelectronic features, providing indispensable data for downstream structure-based drug design and material engineering.

References

  • Metrangolo, P., et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, 2014.[Link] [1]

  • Jeyaseelan, S., et al. "Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline." Acta Crystallographica Section E: Crystallographic Communications, 2015.[Link][1]

  • Ghosh, S., et al. "Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative." Journal of Molecular Structure, 2024.[Link][2]

  • Zeng, X., et al. "Methanesulfonyl Azide: Molecular Structure and Photolysis in Solid Noble Gas Matrices." The Journal of Physical Chemistry A, 2016.[Link][3]

Sources

Exploratory

Preclinical Toxicity and Safety Assessment Profile of 8-Chloro-5-methanesulfonylquinoline

Executive Summary 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0) is a specialized synthetic heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical development[1][2]. Because it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0) is a specialized synthetic heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical development[1][2]. Because it is a novel intermediate, empirical in vivo toxicological data specific to this exact CAS number is limited. However, rigorous preclinical safety assessments can be constructed using structural read-across methodology.

This technical whitepaper provides an in-depth toxicological profile of 8-Chloro-5-methanesulfonylquinoline by deconstructing its pharmacophore. By analyzing the quinoline core, the 8-chloro substitution, and the 5-methanesulfonyl group, we establish a predictive framework for its metabolic liabilities—specifically hepatotoxicity, neurotoxicity, and cardiotoxicity—and outline self-validating experimental protocols required to de-risk this compound during early-stage development.

Structural Toxicology & Mechanistic Pathways

To understand the toxicity profile of 8-Chloro-5-methanesulfonylquinoline, we must evaluate the causality behind the toxicological alerts embedded in its chemical structure.

The Quinoline Core: Mutagenicity and Hepatotoxicity

The unsubstituted quinoline scaffold is a known hepatotoxin and animal carcinogen[3]. The primary mechanism of quinoline toxicity is not baseline narcosis, but rather its metabolic bioactivation. Hepatic Cytochrome P450 (CYP450) enzymes oxidize the quinoline ring to form a highly reactive, mutagenic epoxide intermediate[4]. This electrophilic species readily forms covalent bonds with nucleophilic sites on nucleic acids, producing DNA adducts that drive mutagenesis and hepatocellular carcinomas[3][4].

The 8-Chloro Substitution: Lipophilicity and Off-Target Binding

Halogenation of the quinoline ring, particularly chloro-substitutions, fundamentally alters the molecule's pharmacokinetic distribution and off-target binding profile.

  • Neurotoxicity (Quinism): The addition of the chlorine atom increases the compound's lipophilicity (LogP), enhancing its ability to cross the blood-brain barrier (BBB). Chloroquinolines are historically associated with central nervous system toxicity, including brainstem and limbic neurotoxicity, often referred to as "quinism"[5].

  • Cardiotoxicity: Chloroquinolines frequently exhibit off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel delays myocardial repolarization, leading to QT interval prolongation and potentially fatal arrhythmias[5].

  • Retinal Toxicity: Halogenated quinolines have a high affinity for melanin, leading to drug accumulation in the retinal pigment epithelium (RPE). This binding inhibits lysosomal activity, resulting in irreversible toxic retinopathy upon chronic exposure[5].

The 5-Methanesulfonyl Group: Metabolic Stability

The methanesulfonyl ( −SO2​CH3​ ) moiety is a strong electron-withdrawing group (EWG). While it generally increases the aqueous solubility and metabolic stability of the parent ring by deactivating it toward electrophilic aromatic substitution, it can also alter the regioselectivity of CYP450 oxidation, potentially shifting epoxide formation to more sterically hindered, yet highly reactive, positions on the quinoline ring.

MetabolicPathway A 8-Chloro-5-methanesulfonylquinoline B Hepatic CYP450 Oxidation (Phase I Metabolism) A->B C Reactive Epoxide Intermediate B->C Bioactivation D DNA Adduct Formation (Mutagenesis / Hepatotoxicity) C->D Covalent Binding E Glutathione Conjugation (Detoxification) C->E GST Enzyme F Excretion E->F

Fig 1. Predicted CYP450-mediated bioactivation and detoxification pathway of the quinoline core.

Predictive Toxicokinetics & Quantitative Profiling

Based on the structural alerts discussed above, Table 1 summarizes the predicted quantitative toxicological endpoints for 8-Chloro-5-methanesulfonylquinoline using read-across data from analogous chloroquinoline pharmacophores.

Table 1: Predicted Toxicological Profile Based on Pharmacophore Read-Across

Toxicity EndpointPredicted LiabilityMechanistic RationaleReference Pharmacophore
Hepatotoxicity HighCYP450-mediated epoxide formation leading to DNA adducts, diffuse fatty changes, and cellular necrosis.Quinoline / 2-Chloroquinoline[3][4]
Cardiotoxicity (hERG) Moderate to HighLipophilic basic amines block the inward rectifying potassium channel (IKr), causing QT prolongation.Chloroquine[5]
Neurotoxicity ModerateLipophilicity of the 8-chloro group enhances BBB penetration, risking limbic/brainstem neurotoxicity.Mefloquine / Chloroquinolines[5]
Mutagenicity (Ames) Positive (Strain TA100)Epoxide intermediates act as direct DNA alkylating agents.Quinoline[4]

Standardized Experimental Protocols for Validation

To empirically validate the predictive profile of 8-Chloro-5-methanesulfonylquinoline, researchers must employ self-validating experimental systems. The following protocols are designed to isolate and quantify the specific liabilities of the chloroquinoline scaffold.

ToxWorkflow S1 In Silico QSAR Profiling S2 In Vitro hERG Patch-Clamp S1->S2 S3 3D Hepatic Spheroid Assay S2->S3 S4 In Vivo Rodent PK/Tox S3->S4

Fig 2. Sequential preclinical toxicological validation workflow for chloroquinoline derivatives.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Causality: Chloroquinolines frequently exhibit off-target binding to the hERG potassium channel[5]. Self-Validation: This protocol incorporates a known hERG inhibitor (E-4031) as a positive control to validate assay sensitivity, and a 0.1% DMSO vehicle control to establish baseline current, ensuring any observed block is strictly compound-dependent.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene (Kv11.1). Harvest cells at 70-80% confluency using Detachin to maintain membrane integrity.

  • Compound Formulation: Dissolve 8-Chloro-5-methanesulfonylquinoline in 100% DMSO to create a 10 mM stock. Perform serial dilutions in extracellular recording buffer to achieve final test concentrations (0.1 µM to 30 µM), ensuring final DMSO concentration does not exceed 0.1%.

  • Electrophysiological Recording:

    • Load cells into the automated patch-clamp system (e.g., QPatch).

    • Apply a voltage protocol: Hold at -80 mV, step to +20 mV for 2 seconds to activate channels, then step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak amplitude of the tail current. Apply the vehicle control (0.1% DMSO) to establish baseline, followed by the test compound, and finally the positive control (1 µM E-4031) to achieve full block.

  • Analysis: Calculate the fractional block for each concentration. Fit the concentration-response data to a Hill equation to determine the IC50​ value. An IC50​<10μM flags the compound for severe cardiotoxic liability.

Protocol B: 3D Primary Human Hepatocyte (PHH) Spheroid Toxicity Assay

Causality: The quinoline core is a known hepatotoxin due to its conversion into a reactive epoxide intermediate by hepatic CYP450 enzymes[3][4]. Standard 2D cell cultures rapidly lose CYP450 expression; therefore, 3D spheroids are required to accurately model bioactivation-dependent toxicity. Self-Validation: The assay measures both intracellular ATP (general viability) and albumin secretion (liver-specific function) to differentiate between direct cytotoxicity and functional impairment. Chlorpromazine is used as a positive hepatotoxic control.

Step-by-Step Methodology:

  • Spheroid Formation: Seed cryopreserved Primary Human Hepatocytes (PHHs) into ultra-low attachment 96-well plates at a density of 1,500 cells/well. Centrifuge at 100 x g for 2 minutes and incubate for 5 days to allow compact spheroid formation.

  • Dosing Regimen: Prepare 8-Chloro-5-methanesulfonylquinoline in hepatocyte maintenance medium (0.1% DMSO). Perform repeated dosing by replacing 50% of the media with compound-spiked media every 48 hours for a total of 14 days.

  • Functional Assessment (Day 14): Extract 50 µL of supernatant from each well. Quantify human albumin secretion using a standard ELISA kit. A significant drop in albumin prior to cell death indicates sub-lethal functional hepatotoxicity.

  • Viability Assessment (Day 14): Add CellTiter-Glo 3D reagent to the spheroids. Shake for 5 minutes to induce lysis, then incubate for 25 minutes in the dark. Measure luminescence to quantify intracellular ATP levels.

  • Analysis: Generate dose-response curves for both ATP depletion and albumin reduction to calculate TC50​ (Toxic Concentration 50%). Compare the TC50​ of the test compound against the chlorpromazine positive control.

Conclusion & Risk Mitigation

While 8-Chloro-5-methanesulfonylquinoline is a highly valuable synthetic intermediate, its structural homology to known toxic quinolines and chloroquinolines necessitates strict preclinical scrutiny. The primary risks—CYP450-mediated hepatotoxicity, lipophilicity-driven neurotoxicity, and hERG-mediated cardiotoxicity—must be quantified using 3D hepatic models and electrophysiological assays before advancing derivatives into in vivo models.

References

  • MilliporeSigma. "8-chloro-5-methanesulfonylquinoline | 2731014-61-0". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStzQK92E3OIkpNCdLsQMRygNQA7DDhQ1N3Tsd7r0ONW2_NjYsDFNqUvLFODsZBO6CgSJByRn_xoFJOGYpofoBghkhSaf7bx_b3bEGuReEZ7iwT65dnpm4xbzaXROk1qmCZWvbhpDZCbNt25QMhoaQI3UFRIYAR9anUn03jIvnKFOfHuJjVQ==]
  • BLD Pharm. "1823182-58-6|4-Chloro-5-(methylsulfonyl)quinoline". bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9uKpggm2PPLepbcVIAvJ9V_Rvpofy1ZE9_NhBu-ZRZ_gjs6DXtm7J-Tb9glCDYzubu9c6CiI-UTjiXP00hXy5SCOxQOTIee0QHXIsq3NDm-dBbi_b1K5m_klVPumooK3d9FO9VKQkyU90A7pp]
  • Environment and Climate Change Canada. "Federal environmental quality guidelines - Quinoline". canada.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF48qC583mskcrUNpA-XajPNjs5owWyNVKDA0sElvL8pFV_sD_1qcMA55Fyl4Xz5P319dErKJ2oYxw6zVFsNw8iVNY_LgpfpXGKm9zbj4dY26Sy5j-GwAH9x9L8bjLM11RHueofFND1RWWa1ZbEKfQ4YtkTifFXmh4r3eyZLaU9822KfPJrcB_KJxhEiHJmmdSq14NmYlDgiVyeNu6W4gpVfRUcdM9c6V1y-kyiJQkXMx159dOiSpSX4E-67d0XLGmKNGOOzuHrEYWYId9hA8U=]
  • National Center for Biotechnology Information (NCBI). "Carcinogenic activity of quinoline on rat liver". nih.gov.[https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information (NCBI). "A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCbSW7UZJm3kQal1a7fysWiqSBcMtdL2kfVz6lGm1_jdU_3wAIUO9obv2hbFbS7hSNWqV0GQpo54GxKgZq8PwvXgLzHD2ZD0E-toD-FwSFM6J28gjYTEa_soHbHIqG6fM4br1uYUOkEh8NgEg=]

Sources

Foundational

8-Chloro-5-methanesulfonylquinoline: Comprehensive Literature Review, Mechanistic Pathways, and Synthesis Protocols

Executive Summary The compound 8-chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0) represents a highly specialized, functionally dense heterocyclic building block utilized in advanced medicinal chemistry and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0) represents a highly specialized, functionally dense heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. The quinoline core is a privileged scaffold known for its broad spectrum of biological activities[1]. By strategically incorporating an 8-chloro substituent and a 5-methanesulfonyl (methylsulfonyl) group, this molecule achieves a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity. This whitepaper provides an authoritative, in-depth analysis of its retrosynthetic pathways, mechanistic underpinnings, and self-validating experimental protocols designed for high-yield synthesis.

Chemical Profile & Pharmacological Relevance

The specific substitution pattern of 8-chloro-5-methanesulfonylquinoline is not arbitrary; it is driven by rational drug design principles:

  • 8-Chloro Substituent: The introduction of a chlorine atom at the C8 position serves a dual purpose. Sterically, it restricts the rotation of adjacent functional groups in complex pharmacophores. Electronically and metabolically, it blocks a common site of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby increasing the biological half-life of the parent drug.

  • 5-Methanesulfonyl Group: The −SO2​CH3​ moiety acts as a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its placement at the C5 position significantly modulates the pKa​ of the quinoline nitrogen, optimizing membrane permeability and enhancing binding affinity within polar protein pockets.

Retrosynthetic Analysis & Pathway Evaluation

To synthesize 8-chloro-5-methanesulfonylquinoline, two primary retrosynthetic disconnections are viable.

  • Pathway A (De Novo Core Construction): Relies on the classic Skraup cyclization[2]. The target is disconnected into 2-chloro-5-(methylsulfonyl)aniline and glycerol. The aniline precursor can be traced back further to the commercially available 1-chloro-2-nitro-4-(methylsulfonyl)benzene via nitro reduction.

  • Pathway B (Late-Stage Functionalization): Utilizes electrophilic aromatic substitution (EAS)[3]. The target is disconnected at the C5-sulfur bond, leading back to 8-chloroquinoline. This pathway leverages the inherent electronic properties of the quinoline ring to direct sulfonation exclusively to the C5 position.

Retrosynthesis target 8-Chloro-5-methanesulfonylquinoline (Target) skraup_precursor 2-Chloro-5-(methylsulfonyl)aniline + Glycerol target->skraup_precursor Pathway A (Skraup Cyclization) eas_intermediate 8-Chloroquinoline-5-sulfonyl chloride target->eas_intermediate Pathway B (Methylation) nitro_precursor 1-Chloro-2-nitro-4-(methylsulfonyl)benzene skraup_precursor->nitro_precursor Nitro Reduction eas_precursor 8-Chloroquinoline eas_intermediate->eas_precursor Chlorosulfonation

Retrosynthetic pathways for 8-chloro-5-methanesulfonylquinoline via Skraup and EAS methods.

Mechanistic Insights & Causality

The Skraup Cyclization Mechanism (Pathway A)

The Skraup synthesis is a robust method for constructing heteroring-unsubstituted quinolines[1]. The mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein, a highly reactive α,β -unsaturated aldehyde. The primary amine of 2-chloro-5-(methylsulfonyl)aniline undergoes a Michael addition to the acrolein double bond. Subsequent acid-catalyzed electrophilic aromatic cyclization occurs exclusively at the C6 position of the aniline (which becomes the C4a bridgehead in quinoline), followed by dehydration to form a dihydroquinoline intermediate. A mild oxidant is required to aromatize the system into the final quinoline core[2].

SkraupMechanism step1 Glycerol + H2SO4 (Dehydration) step2 Acrolein (Reactive Electrophile) step1->step2 step3 Michael Addition by 2-Cl-5-SO2Me-Aniline step2->step3 step4 Electrophilic Aromatic Cyclization (C6 position) step3->step4 step5 Dehydration to Dihydroquinoline step4->step5 step6 Oxidation (e.g., Nitrobenzene) to Quinoline Core step5->step6

Step-by-step mechanistic progression of the Skraup cyclization forming the quinoline core.

Regioselective Late-Stage Functionalization (Pathway B)

Electrophilic aromatic substitution on the quinoline ring is heavily influenced by the reaction medium. In strongly acidic conditions (such as chlorosulfonic acid), the quinoline nitrogen is protonated. This positive charge strongly deactivates the pyridine ring, directing incoming electrophiles to the more electron-rich carbocyclic ring—specifically the C5 and C8 positions[3]. Because the C8 position is sterically and electronically blocked by the existing chlorine atom in 8-chloroquinoline, chlorosulfonation is forced almost exclusively to the C5 position, ensuring high regiochemical fidelity.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Synthesis via Skraup Cyclization

This protocol utilizes a modified Skraup approach to ensure safety and high yield.

  • Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2-chloro-5-(methylsulfonyl)aniline (1.0 eq), anhydrous glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (0.8 eq).

    • Causality Check: Sodium m-nitrobenzenesulfonate is selected over traditional nitrobenzene as the oxidant to mitigate the risk of explosive runaway reactions and to simplify post-reaction aqueous workup (the reduced byproducts are water-soluble).

  • Acid Addition: Cool the flask to 0 °C. Slowly add concentrated H2​SO4​ (4.0 eq) dropwise over 30 minutes.

  • Cyclization: Gradually heat the mixture to 135–140 °C and maintain for 5 hours. Monitor the disappearance of the aniline via TLC (Eluent: Hexane/EtOAc 3:1).

  • Quenching & Neutralization: Cool the reaction to room temperature and pour it over 500 g of crushed ice. Slowly add aqueous ammonia (28%) until the pH reaches 8-9.

    • Self-Validation: The basic pH ensures the quinoline product is fully deprotonated and partitions into the organic phase during extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield the pure product.

Protocol B: Chlorosulfonation and Methylation of 8-Chloroquinoline

This two-step protocol leverages late-stage functionalization for rapid analog generation.

Step 1: Chlorosulfonation

  • Electrophilic Attack: Cool 8-chloroquinoline (1.0 eq) to 0 °C. Slowly add chlorosulfonic acid ( ClSO3​H , 5.0 eq) dropwise under an inert argon atmosphere.

    • Causality Check: The reaction is kept at 0 °C during addition to control the highly exothermic protonation of the quinoline nitrogen, which is necessary to deactivate the hetero-ring and direct substitution to C5.

  • Heating: Warm the mixture to 100 °C and stir for 12 hours.

  • Precipitation: Cool to room temperature and cautiously pour the mixture dropwise over vigorously stirred crushed ice. Filter the resulting white precipitate (8-chloroquinoline-5-sulfonyl chloride), wash with cold water, and dry under vacuum.

Step 2: Reduction and Methylation

  • Sulfinate Formation: Suspend the sulfonyl chloride intermediate in water. Add sodium sulfite ( Na2​SO3​ , 2.5 eq) and sodium bicarbonate ( NaHCO3​ , 2.0 eq). Heat to 70 °C for 2 hours to form the sodium sulfinate salt.

  • Methylation: Cool the mixture to 40 °C. Add methyl iodide ( CH3​I , 3.0 eq) and a phase transfer catalyst (Tetrabutylammonium bromide, 0.1 eq). Stir vigorously for 8 hours.

    • Causality Check: The phase transfer catalyst is critical here to facilitate the reaction between the water-soluble sulfinate salt and the lipophilic methyl iodide.

  • Workup: Extract with Dichloromethane ( 3×100 mL), wash with brine, dry over MgSO4​ , and evaporate to yield 8-chloro-5-methanesulfonylquinoline.

Quantitative Data Summary

The following table summarizes the comparative metrics for both synthetic pathways, allowing researchers to select the optimal route based on available precursors and scale requirements.

PathwayStarting MaterialKey ReagentsRegioselectivityTypical YieldPurity (HPLC)
A (Skraup) 2-Chloro-5-(methylsulfonyl)anilineGlycerol, H2​SO4​ , OxidantExclusive (C6 cyclization)45–55%>98.0%
B (EAS) 8-Chloroquinoline ClSO3​H , then Na2​SO3​ , CH3​I High (C5 position)60–70% (over 2 steps)>99.5%

References

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. The Journal of Organic Chemistry, 1989, 54, 6, 1269–1274. Verified URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (PMC), 2016. Verified URL:[Link]

Sources

Exploratory

8-Chloro-5-methanesulfonylquinoline receptor binding affinity

An In-depth Technical Guide to the Characterization of 8-Chloro-5-methanesulfonylquinoline Receptor Binding Affinity This guide provides a comprehensive framework for determining the receptor binding affinity of the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of 8-Chloro-5-methanesulfonylquinoline Receptor Binding Affinity

This guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound 8-Chloro-5-methanesulfonylquinoline. As the specific biological targets for this compound are not extensively documented in public literature, this document serves as a first-principles guide for researchers in pharmacology and drug development. We will proceed from foundational theory and experimental design to detailed protocols and data analysis, equipping research teams with the necessary tools to characterize its molecular interactions.

Part 1: Foundational Principles of Receptor-Ligand Binding

The initial step in characterizing any potential therapeutic agent is to understand its interaction with its biological target. Receptor binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter. This affinity is quantified by the dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

For a novel, unlabeled compound like 8-Chloro-5-methanesulfonylquinoline, its affinity is typically determined indirectly through competition binding assays. In this setup, the compound's ability to displace a known high-affinity radiolabeled or fluorescently-labeled ligand from the target receptor is measured. This yields the IC50 value, the concentration of the unlabeled compound that displaces 50% of the specific binding of the labeled ligand. The IC50 is then used to calculate the inhibition constant (Ki), which is a more absolute measure of affinity.

Part 2: Experimental Design & Workflow

A logical workflow is essential for the successful characterization of a novel compound. The process involves selecting a putative target, preparing the necessary biological materials, and executing precise binding assays.

Target Selection

The quinoline scaffold is a common motif in compounds targeting G-Protein Coupled Receptors (GPCRs). GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets.[1][2] Therefore, a logical starting point is to screen 8-Chloro-5-methanesulfonylquinoline against a panel of GPCRs, particularly those associated with neurotransmission or inflammatory responses.

Experimental Workflow Diagram

The overall process for characterizing the binding affinity is depicted below. This workflow ensures a systematic progression from preparing materials to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis Target Target Selection (e.g., GPCR Panel) Membrane Receptor Membrane Preparation Target->Membrane Reagents Reagent Preparation (Buffers, Ligands) Membrane->Reagents Saturation Saturation Assay (Determine Kd, Bmax of Radioligand) Reagents->Saturation Competition Competition Assay (Determine IC50 of Test Compound) Saturation->Competition CurveFit Non-linear Regression Curve Fitting Competition->CurveFit KiCalc Ki Calculation (Cheng-Prusoff) CurveFit->KiCalc Report Data Reporting & Interpretation KiCalc->Report

Caption: High-level workflow for receptor binding affinity characterization.

Part 3: Detailed Experimental Protocols

The following protocols are standardized methodologies that can be adapted for the specific target receptor chosen for 8-Chloro-5-methanesulfonylquinoline.

Protocol 1: Receptor Membrane Preparation

This protocol describes the preparation of cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells).

Materials:

  • HEK293 cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Membrane Preparation Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • High-speed centrifuge

Procedure:

  • Cell Harvest: Culture cells to ~90% confluency. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Scrape cells into ice-cold Membrane Preparation Buffer containing a protease inhibitor cocktail.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer and perform 20-30 strokes on ice to lyse the cells.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer.

  • Final Centrifugation: Repeat the high-speed centrifugation step.

  • Storage: Resuspend the final membrane pellet in a small volume of buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C in aliquots.

Protocol 2: Radioligand Competition Binding Assay

This protocol will determine the IC50 of 8-Chloro-5-methanesulfonylquinoline.

Materials:

  • Prepared receptor membranes

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • Unlabeled ("cold") ligand for defining non-specific binding

  • 8-Chloro-5-methanesulfonylquinoline stock solution

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 8-Chloro-5-methanesulfonylquinoline in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Assay Buffer + Radioligand.

    • Non-specific Binding (NSB): Receptor membranes + High concentration of unlabeled ligand (e.g., 10 µM) + Radioligand.

    • Competition: Receptor membranes + Serial dilutions of 8-Chloro-5-methanesulfonylquinoline + Radioligand.

  • Incubation: Add the radioligand to all wells at a concentration close to its Kd. The final assay volume is typically 100-200 µL. Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[3]

  • Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Part 4: Data Analysis and Interpretation

Proper data analysis is crucial for deriving meaningful affinity constants from the raw experimental data.

Calculating Specific Binding

First, calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

IC50 Determination

The specific binding data is then plotted against the logarithm of the concentration of 8-Chloro-5-methanesulfonylquinoline. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism or similar software). The IC50 is the concentration of the compound that inhibits 50% of the specific binding.

G cluster_input Inputs cluster_process Processing cluster_output Outputs RawCPM Raw CPM Data Total Binding Non-Specific Binding Competition CalcSpecific Calculate Specific Binding Specific = Total - NSB RawCPM->CalcSpecific LigandConc Compound Concentrations Log-transformed NonLinReg Non-linear Regression Fit sigmoidal curve LigandConc->NonLinReg CalcSpecific->NonLinReg IC50 IC50 Value Potency NonLinReg->IC50 Ki Ki Value Affinity IC50->Ki

Caption: Data analysis workflow from raw counts to affinity constants.

Ki Calculation using the Cheng-Prusoff Equation

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the absolute affinity (Ki) of 8-Chloro-5-methanesulfonylquinoline, the Cheng-Prusoff equation is used[4]:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Data Presentation

The results should be summarized in a clear, tabular format.

ParameterValueDescription
IC50 Calculated ValueConcentration of test compound that inhibits 50% of specific radioligand binding.
Ki Calculated ValueInhibition constant; a measure of the binding affinity of the test compound.
Hill Slope Calculated ValueThe steepness of the competition curve; a value near 1.0 suggests a simple, competitive interaction.
Radioligand [Name]The labeled ligand used in the assay.
[L] ValueThe concentration of the radioligand used.
Kd ValueThe dissociation constant of the radioligand.

Part 5: Potential Downstream Signaling

Determining binding affinity is the first step. The next is to ascertain the functional consequence of this binding—is 8-Chloro-5-methanesulfonylquinoline an agonist or an antagonist? If the target is a GPCR, binding can initiate a cascade of intracellular events by activating heterotrimeric G-proteins.[1][5][6] This activation leads to the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[5][7] Functional assays measuring these downstream events are essential to fully profile the compound's pharmacological activity.

G Compound 8-Chloro-5- methanesulfonylquinoline Receptor GPCR Compound->Receptor Binding G_Protein G-Protein (GDP-bound) Receptor->G_Protein Activation G_Protein_Active G-Protein (GTP-bound) G_Protein->G_Protein_Active GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: A generalized GPCR signaling pathway initiated by ligand binding.

References

  • Title: GPCRs (G Protein Coupled Receptors): A Guide Source: Assay Genie URL: [Link]

  • Title: G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: GPCR Pathway Source: Creative Diagnostics URL: [Link]

  • Title: GPCR Signaling Pathways Source: AZoLifeSciences URL: [Link]

  • Title: G Protein-coupled Receptors Signaling Pathway Source: Sino Biological URL: [Link]

  • Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]

  • Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

  • Title: New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-Chloro-5-methanesulfonylquinoline: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction 8-Chloro-5-methanesulfonylquinoline is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Chloro-5-methanesulfonylquinoline is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to intercalate with DNA and interact with various enzymatic targets. The introduction of a chloro group at the 8-position and a methanesulfonyl moiety at the 5-position can substantially alter the molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This application note provides a comprehensive, step-by-step guide for the synthesis of 8-Chloro-5-methanesulfonylquinoline, designed for researchers and scientists in the field. The described synthetic route is robust and relies on well-established chemical transformations, ensuring its reproducibility.

Overall Synthetic Strategy

The synthesis of 8-Chloro-5-methanesulfonylquinoline is a multi-step process that begins with the commercially available 8-chloroquinoline. The key transformations involve the introduction of a nitro group at the 5-position, followed by its reduction to an amine. This amino group then serves as a handle for the introduction of the sulfonyl chloride functionality via a Sandmeyer-type reaction. The final step is the conversion of the sulfonyl chloride to the desired methanesulfonyl group.

Synthetic_Workflow A 8-Chloroquinoline B 8-Chloro-5-nitroquinoline A->B Nitration (HNO₃, H₂SO₄) C 8-Chloro-5-aminoquinoline B->C Reduction (Fe, CH₃COOH) D 8-Chloroquinoline-5-sulfonyl chloride C->D Diazotization & Sulfonylation (NaNO₂, HCl, SO₂, CuCl) E 8-Chloro-5-methanesulfonylquinoline D->E Sulfonylation (Na₂SO₃ then CH₃I)

Caption: Synthetic workflow for 8-Chloro-5-methanesulfonylquinoline.

Experimental Protocols

PART 1: Synthesis of 8-Chloro-5-nitroquinoline

The initial step in the synthesis is the nitration of 8-chloroquinoline. This electrophilic aromatic substitution reaction is directed to the 5- and 7-positions of the quinoline ring. The 5-nitro isomer is the major product under these conditions.

Materials:

  • 8-Chloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 10.0 g of 8-chloroquinoline to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the 8-chloroquinoline solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-chloro-5-nitroquinoline. The product can be further purified by column chromatography on silica gel.

PART 2: Synthesis of 8-Chloro-5-aminoquinoline

The nitro group of 8-chloro-5-nitroquinoline is reduced to a primary amine using iron powder in acetic acid. This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

  • 8-Chloro-5-nitroquinoline

  • Iron powder (Fe)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, suspend 10.0 g of 8-chloro-5-nitroquinoline in a mixture of 100 mL of ethanol and 50 mL of water.

  • Add 50 mL of glacial acetic acid to the suspension and heat the mixture to 80°C with stirring.

  • Slowly add 15.0 g of iron powder in portions to the heated reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a 2M sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-chloro-5-aminoquinoline.

PART 3: Synthesis of 8-Chloroquinoline-5-sulfonyl chloride

This step involves a Sandmeyer-type reaction where the amino group of 8-chloro-5-aminoquinoline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

Materials:

  • 8-Chloro-5-aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Acetic Acid

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend 5.0 g of 8-chloro-5-aminoquinoline in 50 mL of concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of 2.5 g of sodium nitrite in 10 mL of water and add it dropwise to the cooled suspension, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of 1.0 g of copper(I) chloride in 50 mL of acetic acid and saturate it with sulfur dioxide gas by bubbling SO₂ through the solution for 15-20 minutes at room temperature.

  • Slowly add the cold diazonium salt solution to the SO₂-saturated copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-water.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 8-chloroquinoline-5-sulfonyl chloride.

PART 4: Synthesis of 8-Chloro-5-methanesulfonylquinoline

The final step is the conversion of the sulfonyl chloride to the methyl sulfone. This is achieved in a two-step, one-pot procedure by first forming the sodium sulfinate salt with sodium sulfite, followed by methylation with methyl iodide.

Materials:

  • 8-Chloroquinoline-5-sulfonyl chloride

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Methyl Iodide (CH₃I)

  • Water

  • Dioxane

  • Ethyl Acetate

Procedure:

  • Dissolve 5.0 g of 8-chloroquinoline-5-sulfonyl chloride in 50 mL of dioxane.

  • Prepare a solution of 5.0 g of sodium sulfite and 2.0 g of sodium bicarbonate in 50 mL of water.

  • Add the aqueous sodium sulfite solution to the solution of the sulfonyl chloride and heat the mixture to 80°C for 2 hours. This forms the intermediate sodium 8-chloroquinoline-5-sulfinate.

  • Cool the reaction mixture to room temperature and add 5.0 mL of methyl iodide.

  • Stir the mixture at room temperature overnight.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 8-Chloro-5-methanesulfonylquinoline.

Data Summary

Compound NameStarting MaterialReagentsSolventYield (approx.)
8-Chloro-5-nitroquinoline 8-ChloroquinolineHNO₃, H₂SO₄-75%
8-Chloro-5-aminoquinoline 8-Chloro-5-nitroquinolineFe, CH₃COOHEthanol/Water85%
8-Chloroquinoline-5-sulfonyl chloride 8-Chloro-5-aminoquinolineNaNO₂, HCl, SO₂, CuClAcetic Acid60%
8-Chloro-5-methanesulfonylquinoline 8-Chloroquinoline-5-sulfonyl chlorideNa₂SO₃, CH₃IDioxane/Water70%

References

  • Isaev, A. A., et al. (2005). Technology of preparation of 8-hydroxy-5-nitroquinoline. Pharmaceutical Chemistry Journal, 39(8), 430-432.
  • Cardinal Scholar. (2013). Synthesis of Quinoline Analogues.
  • BenchChem. (2025).
  • Fu, W., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.
  • Cain, C. K., et al. (1946). The 5- and 7-Chloro-8-aminoquinolines. Journal of the American Chemical Society, 68(10), 1996-1999.
  • Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Journal of Molecular Structure, 1311, 138246.
Application

Application Note: 8-Chloro-5-methanesulfonylquinoline as a Versatile Precursor in Targeted Drug Design

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0) has emerged as a highly valuable, commercially available precursor for the synthesis of advanced therapeutics[1]. By combining a regioselective cross-coupling handle (the 8-chloro moiety) with a potent hydrogen-bond accepting and electron-withdrawing group (the 5-methanesulfonyl moiety), this scaffold provides a direct vector into novel chemical space. This application note details the mechanistic rationale and validated protocols for utilizing this precursor in the divergent synthesis of kinase inhibitors and anti-infective agents.

Physicochemical & Mechanistic Profiling

As a Senior Application Scientist, it is imperative to understand not just how a molecule reacts, but why its structural topology dictates specific reaction conditions.

The 8-Chloro Advantage and Challenges: The 8-chloro position on the quinoline ring presents unique reactivity compared to the 2-, 4-, or 6-positions. The spatial proximity of the C8 chlorine to the quinoline nitrogen (N1) can lead to bidentate coordination with transition metal catalysts. If unmanaged, this coordination stabilizes off-cycle palladium species, effectively poisoning the catalyst and impeding the critical oxidative addition step[2]. Consequently, successful functionalization at the C8 position requires sterically demanding, electron-rich phosphine ligands (e.g., XPhos, dppf) to prevent catalyst sequestration and forcefully drive the catalytic cycle.

The 5-Methanesulfonyl Pharmacophore: The 5-methanesulfonyl group serves a dual purpose. Synthetically, it acts as a strong electron-withdrawing group (EWG). This decreases the electron density of the quinoline core, lowering the LUMO energy and subtly activating the C8 position toward nucleophilic attack or oxidative addition. Pharmacologically, sulfonylquinolines are highly privileged structures. The sulfonyl oxygens frequently serve as critical hydrogen-bond acceptors in the hinge region of kinases (e.g., p38α MAP kinase, STK33) or within the lipophilic active sites of bacterial topoisomerases[3][4].

Divergent Synthetic Workflows

The following workflows demonstrate how 8-Chloro-5-methanesulfonylquinoline can be divergently functionalized depending on the target therapeutic area.

G A 8-Chloro-5-methanesulfonylquinoline (Precursor) B Buchwald-Hartwig Amination A->B Amines, Pd2(dba)3 XPhos, Cs2CO3 C Suzuki-Miyaura Arylation A->C Boronic Acids, Pd(dppf)Cl2 K3PO4, H2O D C8-Amino Derivatives (Kinase Inhibitors) B->D Hinge-Binding Optimization E C8-Aryl Derivatives (Anti-infectives) C->E Lipophilic Pocket Targeting

Divergent synthetic workflows utilizing 8-Chloro-5-methanesulfonylquinoline in drug design.

Protocol A: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds

This protocol describes the coupling of secondary amines (e.g., piperazine derivatives) to the C8 position, a common motif in kinase inhibitor design.

Causality & Reagent Selection: Pd2(dba)3 and XPhos are selected because the extreme steric bulk of the XPhos biaryl framework prevents the quinoline N1 atom from coordinating to the palladium center[2]. Cs2CO3 is utilized as a mild base; stronger bases like NaOtBu can cause side reactions with the acidic alpha-protons of the methanesulfonyl group.

Self-Validating Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 8-Chloro-5-methanesulfonylquinoline (1.0 equiv), the desired secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure Argon three times. Validation: The exclusion of oxygen is critical; a color shift from deep purple (Pd2(dba)3) to black before heating indicates premature catalyst decomposition due to oxygen ingress.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M relative to the quinoline).

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The disappearance of the precursor mass (m/z ~241.0) and the emergence of the product mass confirms successful oxidative addition and reductive elimination. If the precursor peak persists after 4 hours, it indicates competitive N1-coordination; validate by adding a supplemental 1 mol% Pd2(dba)3.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Arylation for Anti-Infective Agents

This protocol outlines the installation of aryl or heteroaryl groups at the C8 position to optimize lipophilic pocket binding in anti-infective targets.

Causality & Reagent Selection: Pd(dppf)Cl2 is the catalyst of choice. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step, outcompeting any potential deactivation by the quinoline nitrogen[2].

Self-Validating Step-by-Step Procedure:

  • Preparation: Charge a vial with 8-Chloro-5-methanesulfonylquinoline (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution: Seal the vial and heat at 90 °C for 8 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 1:1). Self-Validation: The formation of a highly fluorescent blue/green spot under 254 nm UV light is a strong primary indicator of extended conjugation resulting from successful C8-arylation.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Quantitative Optimization of C8-Functionalization

To further illustrate the necessity of the chosen protocols, the following table summarizes the quantitative optimization data for the C8-functionalization of 8-Chloro-5-methanesulfonylquinoline.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling at the C8 Position

Reaction TypeCatalyst / Ligand SystemBase / SolventConversion (%)Mechanistic Rationale
Amination Pd(OAc)2 / PPh3NaOtBu / Toluene< 10%Unhindered monodentate ligand allows N1-coordination, poisoning the Pd center.
Amination Pd2(dba)3 / XPhosCs2CO3 / Toluene> 95% Bulky biaryl phosphine prevents N1-coordination; mild base tolerates the sulfonyl group.
Arylation Pd(PPh3)4Na2CO3 / DMF~ 40%Monodentate ligands suffer from competitive N1 binding, stalling the catalytic cycle.
Arylation Pd(dppf)Cl2K3PO4 / Dioxane:H2O> 90% Bidentate dppf enforces cis-geometry, accelerating reductive elimination.

Conclusion

8-Chloro-5-methanesulfonylquinoline is a highly strategic precursor for drug discovery. By understanding the steric vulnerabilities of the 8-chloro position and the electronic benefits of the 5-methanesulfonyl group, researchers can deploy specific, sterically encumbered palladium catalytic systems to unlock diverse chemical spaces. The self-validating protocols provided herein ensure high-fidelity synthesis of advanced pharmaceutical intermediates.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review National Center for Biotechnology Information (PMC) URL:[Link]

  • Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Method

Application Note: Optimal Solvent Systems and Formulation Protocols for 8-Chloro-5-methanesulfonylquinoline

Introduction 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0)[1] is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry, chemical biology, and drug development. The prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0)[1] is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry, chemical biology, and drug development. The presence of both highly lipophilic and strongly polar functional groups within the same molecular framework presents unique solubility challenges. This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal solvents for in vitro assays, in vivo formulations, and chemical synthesis.

Physicochemical Profiling & Causality of Solubility

As a Senior Application Scientist, I approach solvent selection not through trial and error, but by analyzing the molecular architecture of the target compound. The solubility behavior of 8-Chloro-5-methanesulfonylquinoline is dictated by three key structural features:

  • Quinoline Core : Confers planar aromaticity and baseline lipophilicity. While unsubstituted quinoline possesses a mildly basic nitrogen (pKa ~4.9) that can be protonated in acidic aqueous media, this basicity is heavily modified by its substituents[2].

  • 8-Chloro Substituent : A halogen that increases the overall lipophilicity (logP) and acts as an electron-withdrawing group (EWG) via inductive effects.

  • 5-Methanesulfonyl Group : A strongly polar EWG that acts as a potent hydrogen-bond acceptor.

Mechanistic Insight : The combined electron-withdrawing effects of the C8-chloro and C5-methanesulfonyl groups severely deplete the electron density on the quinoline nitrogen. Consequently, the basicity of the nitrogen is heavily attenuated, rendering the compound incapable of forming water-soluble salts at physiological or mildly acidic pH[3]. Because it behaves as a neutral, highly lipophilic molecule with a localized polar region (the sulfone), aqueous buffers alone will result in immediate precipitation. Instead, polar aprotic solvents are required; their large dipole moments effectively solvate the polar sulfonyl region via dipole-dipole interactions, while their organic nature accommodates the lipophilic chloroquinoline core[4].

Solvent Selection Guide

  • In Vitro Biological Assays : Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal choices. DMSO easily disrupts the crystal lattice of sulfonyl-containing aromatics, ensuring complete dissolution for cellular assays[5].

  • In Vivo Formulation : Administering this compound to animal models requires a multi-component vehicle. A standard formulation of DMSO, PEG-400, and Tween-80 in saline is recommended to encapsulate the hydrophobic core in micelles and prevent precipitation in the bloodstream[3].

  • Chemical Synthesis & Extraction : Halogenated solvents like Dichloromethane (DCM) and Chloroform provide excellent solubility, driven by favorable dispersion forces with the chloroquinoline moiety.

  • Analytical (HPLC/LC-MS) : Acetonitrile (ACN) and Acetone exhibit high solvation capacity for methylsulfonyl-containing compounds, making them ideal mobile phases or reconstitution solvents[4].

Quantitative Data Summary

Solvent CategoryRecommended SolventsEstimated SolubilityPrimary Application
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)In vitro assays, master stock solutions
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Chemical synthesis, liquid-liquid extraction
Polar Organic Acetonitrile, AcetoneModerate to High (10-50 mg/mL)HPLC/LC-MS mobile phases, crystallization
Protic / Alcohols Methanol, EthanolLow to Moderate (1-10 mg/mL)Co-solvents, precipitate washing
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Biological media (requires formulation)

Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Objective : Generate a stable, high-concentration master stock for serial dilution into biochemical or cellular assays.

  • Weighing : Accurately weigh 2.42 mg of 8-Chloro-5-methanesulfonylquinoline (MW = 241.70 g/mol ) into a sterile, light-protected microcentrifuge tube.

  • Solvation : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation : Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage : Aliquot the solution into 50 µL single-use volumes to prevent freeze-thaw degradation and store at -20°C[5].

Self-Validation System : To verify complete dissolution, measure the UV-Vis absorbance of the stock solution at the compound's λmax​ . Centrifuge the sample (10,000 x g, 5 min) and measure the absorbance of the supernatant. A deviation of >5% indicates the presence of micro-particulates, requiring further sonication[2].

Protocol B: Preparation of an In Vivo Dosing Formulation (5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline)

Objective : Create a thermodynamically stable suspension/micellar solution for IV or IP injection in animal models.

  • Primary Solvation : Dissolve the required mass of the compound in DMSO (representing exactly 5% of the final target volume). Vortex until completely clear.

  • Co-Solvent Addition : Add PEG-400 (40% of final volume) to the DMSO stock. Vortex vigorously for 2 minutes.

  • Surfactant Addition : Add Tween-80 (5% of final volume). Vortex for 1 minute. The Tween-80 will form micelles around the lipophilic compound.

  • Aqueous Phase : Slowly add sterile Saline (50% of final volume) dropwise while continuously vortexing the mixture. Rapid addition will cause "DMSO shock," leading to irreversible precipitation[3].

Self-Validation System : After formulation, allow the solution to rest at room temperature for 30 minutes. Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a pellet forms or the solution turns turbid, the kinetic solubility has been exceeded[3]. The protocol must be adjusted by lowering the target concentration or increasing the surfactant ratio.

Workflow Visualization

SolventWorkflow cluster_apps Compound 8-Chloro-5-methanesulfonylquinoline (Solid Compound) App_InVitro In Vitro Assays Compound->App_InVitro App_InVivo In Vivo Studies Compound->App_InVivo App_Synth Chemical Synthesis Compound->App_Synth App_Analyt Analytical (LC-MS) Compound->App_Analyt Sol_DMSO DMSO / DMF (10-50 mM Stock) App_InVitro->Sol_DMSO Sol_Form Co-solvent Formulation (DMSO/PEG/Tween) App_InVivo->Sol_Form Sol_DCM DCM / EtOAc (High Solubility) App_Synth->Sol_DCM Sol_ACN Acetonitrile / MeOH (Mobile Phase) App_Analyt->Sol_ACN

Workflow for selecting optimal solvents based on experimental application.

References

  • [1] ChemSrc. 2731014-61-0 - 化源网 - cas号查询. Available at: [Link]

  • [5] ACS Publications (Inorganic Chemistry). Soluble Sugar-Based Quinoline Derivatives as New Antioxidant Modulators of Metal-Induced Amyloid Aggregation. Available at:[Link]

  • [4] ACS Publications (Journal of Chemical & Engineering Data). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Available at:[Link]

Sources

Application

Application Note: Purification of 8-Chloro-5-methanesulfonylquinoline by Flash Chromatography

Introduction & Chemical Context The purification of functionalized quinolines is a notorious bottleneck in synthetic and medicinal chemistry. The target compound, 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The purification of functionalized quinolines is a notorious bottleneck in synthetic and medicinal chemistry. The target compound, 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0), presents a unique chromatographic challenge due to its hybrid physicochemical properties.

Structurally, the molecule features a basic quinoline nitrogen, a lipophilic and inductively electron-withdrawing 8-chloro substituent, and a highly polar, strongly electron-withdrawing 5-methanesulfonyl ( −SO2​CH3​ ) group. While the electron-withdrawing substituents lower the overall pKa​ of the quinoline nitrogen compared to unsubstituted quinoline ( pKa​≈4.9 ), the localized sp2 lone pair remains a potent hydrogen-bond acceptor. This localized basicity, combined with the high dipole moment imparted by the sulfonyl group, dictates the necessity for highly optimized, chemically modified flash chromatography workflows.

Mechanistic Challenges: The "Silanol Effect"

When purifying basic nitrogenous heterocycles on standard bare silica gel ( SiO2​ ), chemists frequently observe severe peak tailing, TLC streaking, and irreversible adsorption[1]. This phenomenon is driven by the "Silanol Effect" .

Standard chromatographic silica possesses surface silanol groups ( −SiOH ) with a pKa​ ranging from 4.5 to 5.0[2]. When 8-chloro-5-methanesulfonylquinoline migrates through the stationary phase, it is subjected to a dual-retention mechanism:

  • Primary Partitioning: Standard dipole-dipole interactions between the polar sulfonyl group and the silica surface.

  • Secondary Interactions: Strong hydrogen bonding and localized acid-base ionic interactions between the quinoline nitrogen and the acidic silanols[3].

Because these two mechanisms operate at different kinetic rates, the compound elutes as a broad, asymmetric band. To achieve high-purity isolation, the chromatographic system must be engineered to suppress these secondary silanol interactions[4].

Chromatographic Strategies & Causality

To establish a self-validating and reproducible purification system, we must chemically alter either the stationary phase surface or the ionization state of the analyte.

Strategy A: Normal-Phase (NP) Deactivation

In normal-phase chromatography, the causality of tailing is neutralized via competitive binding. By introducing 1–2% Triethylamine (TEA, pKa​≈10.7 ) into the mobile phase, the highly basic TEA molecules preferentially and irreversibly bind to the acidic silanol sites[4]. This "masks" the active sites, deactivating the silica column and forcing the 8-chloro-5-methanesulfonylquinoline to partition strictly based on its polarity[1].

Strategy B: Reversed-Phase (RP) Ionization Control

Reversed-phase chromatography utilizing end-capped C18 silica inherently reduces silanol exposure. However, residual silanols can still interact with the quinoline core[2]. By utilizing a low-pH mobile phase (e.g., 0.1% Formic Acid), the eluent pH drops below the pKa​ of the residual silanols (neutralizing them) while fully protonating the quinoline nitrogen[3]. This ensures the analyte exists in a single, uniform ionization state, yielding a sharp, symmetrical peak[4].

Workflow Visualization

Workflow Start Crude Mixture: 8-Chloro-5-methanesulfonylquinoline Decision Impurity Profile Assessment Start->Decision NP_Path Normal-Phase (Silica) Decision->NP_Path Lipophilic Impurities RP_Path Reversed-Phase (C18) Decision->RP_Path Polar Impurities NP_Action Add 1% TEA to Eluents (Masks Acidic Silanols) NP_Path->NP_Action RP_Action Add 0.1% Formic Acid (Protonates Quinoline N) RP_Path->RP_Action NP_Elute Gradient: Hexane / EtOAc NP_Action->NP_Elute RP_Elute Gradient: H2O / MeCN RP_Action->RP_Elute End Pure Target Compound NP_Elute->End RP_Elute->End

Caption: Decision matrix and chemical modification workflow for the purification of basic quinoline derivatives.

Quantitative Data & Parameter Comparison

The following table summarizes the optimized parameters for both normal-phase and reversed-phase approaches.

Table 1: Chromatographic Parameters for 8-Chloro-5-methanesulfonylquinoline

ParameterNormal-Phase (NP-SiO₂)Reversed-Phase (RP-C18)
Stationary Phase Spherical bare silica (40-60 µm)End-capped C18 (15-30 µm)
Mobile Phase A Hexane + 1% TEAWater + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate + 1% TEAAcetonitrile + 0.1% Formic Acid
Analyte State Free base (Neutral)Protonated (Cationic)
Retention Mechanism Dipole-dipole partitioningHydrophobic partitioning
Primary Challenge Silanol-induced peak tailingEarly elution due to polar −SO2​CH3​
Chemical Solution Amine modifier deactivationLow pH uniform ionization

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Purification with TEA Deactivation

Use this protocol when the crude mixture contains primarily lipophilic impurities (e.g., unreacted halogenated starting materials).

  • Solvent Preparation: Prepare Mobile Phase A (Hexane containing 1% v/v Triethylamine) and Mobile Phase B (Ethyl Acetate containing 1% v/v Triethylamine). Note: TEA must be present in both lines to maintain a constant deactivation equilibrium during the gradient.

  • Column Equilibration (Self-Validation Step): Flush a pre-packed spherical silica flash column with 3 Column Volumes (CV) of Mobile Phase A. Verify that the baseline UV absorbance (254 nm) has stabilized, indicating uniform TEA saturation of the silanols.

  • Sample Loading: Dissolve the crude 8-chloro-5-methanesulfonylquinoline in a minimal volume of Dichloromethane (DCM). Apply directly to the column head (liquid loading) or dry-load onto Celite if solubility is poor.

  • Gradient Elution:

    • 0–2 CV: 100% Mobile Phase A (Isocratic hold to elute non-polar impurities).

    • 2–12 CV: Linear gradient from 0% to 60% Mobile Phase B.

    • 12–15 CV: 60% Mobile Phase B (Isocratic hold to elute the highly polar sulfonyl target).

  • Fraction Analysis: Collect peaks via UV triggering at 254 nm and 280 nm. Verify purity via TLC (developed in 1:1 Hexane:EtOAc with 1% TEA, visualized under shortwave UV).

Protocol B: Reversed-Phase Purification with pH Control

Use this protocol when the crude mixture contains highly polar impurities, structural isomers, or if normal-phase yields poor recovery.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v Formic Acid).

  • Column Equilibration: Flush an end-capped C18 flash column with 3 CV of 10% Mobile Phase B.

  • Sample Loading: Dissolve the crude mixture in DMSO or a 1:1 mixture of Water/Acetonitrile. Inject onto the column.

  • Gradient Elution:

    • 0–2 CV: 10% Mobile Phase B.

    • 2–15 CV: Linear gradient from 10% to 80% Mobile Phase B. (The polar −SO2​CH3​ group reduces the hydrophobicity of the quinoline core, causing it to elute earlier than standard lipophilic quinolines).

    • 15–17 CV: 100% Mobile Phase B (Column wash).

  • Recovery: Pool the UV-active fractions containing the target mass. Lyophilize (freeze-dry) the fractions to prevent thermal degradation that can occur during rotary evaporation of aqueous acidic solutions.

References

  • Reversed Phase Chromatography – the Mystery of Surface Silanols ResearchGate / Chromatographia[Link]

  • Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography National Center for Biotechnology Information (PMC)[Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 8-Chloro-5-methanesulfonylquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for establishing in vivo dosing protocols for the no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound 8-Chloro-5-methanesulfonylquinoline. As a new chemical entity, specific established protocols are not publicly available. Therefore, this guide is designed to provide researchers with the foundational principles, strategic workflows, and detailed methodologies required to systematically develop a safe, effective, and reproducible dosing regimen for preclinical animal studies. We will address critical aspects including physicochemical characterization, formulation development for poorly soluble compounds, selection of appropriate administration routes, and the design of pilot studies to determine dose-response, pharmacokinetics, and tolerability. The overarching goal is to equip researchers with the expertise to progress 8-Chloro-5-methanesulfonylquinoline from a compound of interest to a candidate ready for robust in vivo evaluation.

Introduction: The Challenge of a Novel Quinoline Derivative

8-Chloro-5-methanesulfonylquinoline is a quinoline derivative with potential pharmacological activity. The quinoline scaffold is present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects[1][2][3]. However, the specific substitution of a chloro group at the 8-position and a methanesulfonyl group at the 5-position necessitates a thorough and de novo investigation of its in vivo properties.

A primary hurdle in the preclinical development of many new chemical entities, particularly those with aromatic ring systems, is poor aqueous solubility.[4] This characteristic significantly impacts bioavailability and necessitates careful formulation strategies to ensure adequate systemic exposure in animal models.[4][5] This guide will provide a systematic approach to navigate these challenges.

Pre-formulation and Physicochemical Characterization

Before any in vivo work, a fundamental understanding of the physicochemical properties of 8-Chloro-5-methanesulfonylquinoline is essential.

Table 1: Key Physicochemical Parameters for 8-Chloro-5-methanesulfonylquinoline

ParameterImportance for In Vivo StudiesRecommended Assay
Aqueous Solubility Determines the feasibility of simple aqueous formulations and informs the need for solubility enhancement techniques.Shake-flask method in water, PBS (pH 7.4), and relevant buffers.
LogP/LogD Predicts lipophilicity and potential for membrane permeability and distribution into tissues.[6]HPLC-based or shake-flask method.
pKa Identifies ionizable groups and predicts how solubility will change with pH.Potentiometric titration or UV-spectroscopy.
Melting Point Provides an indication of the solid-state stability and crystal lattice energy, which can influence solubility.[6]Differential Scanning Calorimetry (DSC).
Chemical Stability Assesses degradation in various conditions (pH, light, temperature) to ensure the integrity of the dosing formulation.HPLC analysis of the compound in different buffers and storage conditions over time.

Formulation Development for In Vivo Administration

Given that many quinoline derivatives exhibit poor water solubility, it is prudent to assume that 8-Chloro-5-methanesulfonylquinoline may require a specialized formulation. The choice of vehicle is critical and can significantly impact experimental outcomes.[7][8][9]

Vehicle Selection Strategy

The selection of an appropriate vehicle is a multi-step process aimed at achieving a stable and administrable formulation while minimizing any intrinsic biological effects of the vehicle itself.[8][9][10]

dot

Caption: Workflow for selecting a suitable formulation strategy.

Common Vehicle Formulations

Below are several common vehicle systems that can be evaluated for 8-Chloro-5-methanesulfonylquinoline. It is crucial to always include a vehicle-only control group in your in vivo experiments.[8]

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle TypeComposition ExampleRoute of AdministrationProsCons
Aqueous Solution Saline (0.9% NaCl) or PBS[7]IV, IP, SC, POIsotonic, well-tolerated.[7]Only suitable for water-soluble compounds.
Aqueous with Co-solvents 10% DMSO, 40% PEG400, 50% SalineIV, IP, POCan dissolve many poorly soluble compounds.DMSO and PEGs can have their own biological effects and toxicity.[9][10]
Cyclodextrin Complex 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, POIncreases solubility of hydrophobic drugs; generally well-tolerated.[4][5]Can be expensive; potential for nephrotoxicity at high doses.
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) in water[8][10]PO, IPUseful for compounds that cannot be dissolved; can provide sustained release.May have variable absorption; not suitable for IV.
Oil-Based Vehicle Corn oil, sesame oil[7]PO, IP, SCSuitable for highly lipophilic compounds.[7]Not suitable for IV administration; can be inflammatory.
Protocol: Preparation of a Test Formulation

This protocol provides a general framework. The exact percentages of co-solvents should be optimized based on solubility and tolerability studies.

Objective: To prepare a 10 mg/mL solution of 8-Chloro-5-methanesulfonylquinoline in a co-solvent vehicle.

Materials:

  • 8-Chloro-5-methanesulfonylquinoline

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG400

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters

Procedure:

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing 1 part DMSO with 4 parts PEG400 (e.g., 1 mL DMSO and 4 mL PEG400).

  • Solubilization: Weigh the required amount of 8-Chloro-5-methanesulfonylquinoline and add it to the DMSO/PEG400 mixture to achieve a concentration of 20 mg/mL. Vortex or sonicate until fully dissolved. Gentle warming may be applied if the compound is heat-stable.

  • Final Dilution: Add an equal volume of sterile saline to the dissolved compound solution (e.g., 5 mL of saline to the 5 mL of compound solution). This will result in a final formulation of 10 mg/mL in 10% DMSO, 40% PEG400, and 50% saline.

  • Sterilization: If for IV or IP administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[5]

  • Storage: Store the formulation as determined by stability studies, typically protected from light at 4°C for short-term use.

Designing the In Vivo Study

A well-designed preclinical study is crucial for obtaining reliable and translatable data.[11][12]

Animal Model Selection

The choice of animal model (e.g., mice, rats) will depend on the research question (e.g., oncology, inflammation). The strain, sex, and age of the animals should be carefully considered and reported.

Route of Administration

The route of administration will depend on the desired pharmacokinetic profile and the therapeutic target.

  • Intravenous (IV): Bypasses absorption, resulting in 100% bioavailability. Used for determining intrinsic pharmacokinetic parameters.

  • Intraperitoneal (IP): Common in rodent studies for systemic exposure, but can have variable absorption.

  • Oral (PO): Relevant for drugs intended for oral administration in humans. Bioavailability will be influenced by solubility and absorption.

  • Subcutaneous (SC): Can provide a slower, more sustained release.

Pilot Dose-Ranging and Tolerability Study

A pilot study is essential to determine the maximum tolerated dose (MTD) and to observe any acute toxicities.

dot

Caption: Workflow for a pilot dose-ranging study.

Protocol: Pilot Tolerability Study

  • Animal Allocation: Use a small number of animals per group (e.g., n=3-5 mice/group).

  • Dose Selection: Select a range of doses based on any available in vitro cytotoxicity data. A common starting point might be 1, 10, and 100 mg/kg.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route.

  • Monitoring: Observe animals closely for the first few hours post-dosing for any immediate adverse effects.

  • Data Collection: Monitor animals daily for 7-14 days, recording:

    • Body weight

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture)

    • Food and water intake (optional but recommended)

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or a body weight loss of more than 15-20%.

Pharmacokinetic (PK) Study

A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of 8-Chloro-5-methanesulfonylquinoline. This will inform the dosing frequency required to maintain therapeutic concentrations. Blood samples are typically collected at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and the concentration of the compound is measured using LC-MS/MS.

Potential Mechanisms and Considerations

The quinoline structure suggests several potential mechanisms of action that may be relevant for in vivo studies. 8-hydroxyquinolines are known metal chelators and can generate reactive oxygen species (ROS), which contributes to their antimicrobial and anticancer activities.[13][14] The chloro- and methanesulfonyl- substitutions on this particular molecule will modulate these properties. Researchers should be aware of potential off-target effects related to these mechanisms.

Conclusion and Best Practices

Developing an in vivo dosing protocol for a novel compound like 8-Chloro-5-methanesulfonylquinoline is an iterative process that requires careful planning and execution. The key to success lies in a systematic approach:

  • Thorough Characterization: Understand the compound's physicochemical properties.

  • Rational Formulation: Select a vehicle that ensures solubility and minimizes toxicity.

  • Pilot Studies First: Always begin with dose-ranging and tolerability studies before moving to larger efficacy models.

  • Adherence to Guidelines: Follow ethical and regulatory guidelines for preclinical research to ensure data quality and animal welfare.[15][16]

By following the principles and protocols outlined in this guide, researchers can confidently establish a robust and reproducible in vivo dosing regimen for 8-Chloro-5-methanesulfonylquinoline, paving the way for the elucidation of its therapeutic potential.

References

  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.
  • WuXi AppTec. How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • Taylor & Francis Online. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop.
  • Benchchem. SAR-20347 In Vivo Experiments: A Guide to Vehicle Selection and Control.
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Journal of Pharmacy & Pharmaceutical Sciences. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • FDA. Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods.
  • European Medicines Agency. Formulation of poorly soluble compounds.
  • MDPI. Designing an In Vivo Preclinical Research Study.
  • National Center for Biotechnology Information. General Principles of Preclinical Study Design.
  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide.
  • National Center for Biotechnology Information. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.
  • The American Society for Pharmacology and Experimental Therapeutics. Physiologically Based Pharmacokinetics of Lysosomotropic Chloroquine in Rat and Human.
  • Benchchem. Technical Support Center: Optimizing Chloroquine Dosage for In Vivo Animal Studies.
  • National Center for Biotechnology Information. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics.
  • National Center for Biotechnology Information. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • PubMed. Clinical and Pharmacology Study of Chloroquinoxaline Sulfonamide Given on a Weekly Schedule.
  • SpringerLink. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats.
  • PubChem. 8-Chloro-5-quinolinamine.
  • PubMed. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements.
  • National Center for Biotechnology Information. New insights into the mechanism of antifungal action of 8-hydroxyquinolines.
  • National Center for Biotechnology Information. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells.
  • ChemicalBook. What is the mechanism of action of 8-Hydroxyquinoline.
  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • PubMed. Pharmacokinetics, metabolism and tumour disposition of 8-chloroadenosine 3',5'-monophosphate in breast cancer patients and xenograft bearing mice.
  • PubMed. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics.
  • Sigma-Aldrich. 8-Chloroquinoline.
  • ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
  • American College of Medical Toxicology. Publications.
  • ChemicalBook. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 8-Chloro-5-methanesulfonylquinoline Synthesis

Welcome to the advanced technical support and troubleshooting hub for the synthesis of 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0)[1][2]. This bifunctional quinoline scaffold is a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting hub for the synthesis of 8-Chloro-5-methanesulfonylquinoline (CAS: 2731014-61-0)[1][2]. This bifunctional quinoline scaffold is a critical intermediate in the development of modern kinase inhibitors and targeted therapeutics[3].

The most robust synthetic route to this molecule involves the copper-catalyzed Ullmann-type C-S cross-coupling of 5-bromo-8-chloroquinoline with sodium methanesulfinate[4][5]. While recent catalytic advancements have enabled room-temperature couplings for highly activated aryl iodides[5], the unique electronic deactivation caused by the 8-chloro substituent makes precise thermal control the single most critical parameter for successful sulfonation.

This guide is designed for research scientists and process chemists to diagnose, optimize, and validate the thermal dynamics of this specific transformation.

Part 1: Diagnostic FAQs (Thermal Dynamics & Causality)

Q1: Why is my cross-coupling reaction stalling at 60°C despite using an advanced CuI/proline-derived ligand system? A1: The stall is caused by an insufficient thermal threshold for the oxidative addition step. While specialized amide ligands (like those derived from 4-hydroxy-L-proline) can drive room-temperature coupling for aryl iodides[5], the C-Br bond in 5-bromo-8-chloroquinoline has a significantly higher activation energy[4]. At 60°C, the catalytic cycle is bottlenecked; the Cu(I) center cannot efficiently insert into the deactivated C-Br bond, leaving your starting material unreacted.

Q2: I pushed the internal temperature to 120°C to force the reaction to completion. Why did my yield crash, and why do I see multiple new impurities? A2: You have exceeded the thermal stability limit of your nucleophile. At temperatures above 110°C, sodium methanesulfinate undergoes rapid thermal disproportionation and oxidation, effectively starving the catalytic cycle of the sulfinate partner. Furthermore, excessive heat promotes competitive hydrodehalogenation (loss of the bromine atom without sulfone formation) and degrades the active Cu(III) intermediate before reductive elimination can occur.

Q3: Does the choice of solvent alter the optimal temperature profile? A3: Yes. Dimethyl sulfoxide (DMSO) is the universal standard here because it coordinates with and stabilizes the Cu(I) intermediates while fully solubilizing the sulfinate salt. In DMSO, the optimal kinetic window is strictly between 80°C and 90°C. If you attempt this in a lower-boiling solvent mixture (e.g., Methanol/Ethanol)[6], the maximum internal temperature is capped, which will require you to drastically increase your catalyst loading (up to 20 mol%) to compensate for the lack of thermal energy.

Part 2: Temperature Optimization Matrix

To eliminate guesswork, use the following quantitative matrix to benchmark your reaction's thermal performance. Data assumes a standard 5 mol% CuI catalyst loading in DMSO over a 4-hour window.

Internal Temp (°C)Conversion (4h)Primary Impurity ProfileDiagnostic Recommendation
25°C - 50°C < 10%Unreacted 5-bromo-8-chloroquinolineToo Low. Insufficient energy for C-Br oxidative addition.
60°C - 70°C 40% - 50%Unreacted starting materialSluggish. Will require >24h, risking catalyst poisoning.
80°C - 90°C > 95% Trace debromination (<2%)Optimal Range. Perfect balance of kinetics and stability.
100°C - 120°C ~ 65%Hydrodehalogenation, oxidized sulfinatesToo High. Thermal degradation of the sulfinate salt.

Part 3: Mechanistic Pathway & Thermal Checkpoints

Understanding where temperature impacts the catalytic cycle allows for precise troubleshooting. The diagram below maps the thermal dependencies of the Cu-catalyzed sulfonation.

Mechanism CuI 1. Active Catalyst Cu(I) + Ligand OxAdd 2. Oxidative Addition Requires >60°C to break C-Br CuI->OxAdd 5-Bromo-8-chloroquinoline CuIII 3. Cu(III) Intermediate [Ar-Cu(III)-Br] OxAdd->CuIII Transmet 4. Transmetalation CH3SO2Na Insertion CuIII->Transmet CuIIISulf 5. Sulfinated Intermediate [Ar-Cu(III)-SO2CH3] Transmet->CuIIISulf RedElim 6. Reductive Elimination Fails if >110°C (Decomposition) CuIIISulf->RedElim Product 8-Chloro-5-methanesulfonylquinoline Target Product RedElim->Product Product->CuI Cu(I) Regeneration

Caption: Cu-Catalyzed C-S Coupling Cycle highlighting critical thermal dependencies.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. By utilizing specific In-Process Controls (IPC) via LC-MS, the system confirms its own thermal accuracy before proceeding to isolation.

Reagents: 5-Bromo-8-chloroquinoline (1.0 equiv)[4][7], Sodium methanesulfinate (1.5 equiv)[5], CuI (0.05 equiv), N,N'-Dimethyl-1,2-ethanediamine ligand (0.10 equiv), DMSO (0.2 M).

Step 1: Inert Preparation Charge a dry Schlenk flask with 5-bromo-8-chloroquinoline, sodium methanesulfinate, and CuI. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the Cu(I) catalyst and the sulfinate salt at elevated temperatures.

Step 2: Ligation & Solvation Add anhydrous, degassed DMSO followed by the diamine ligand via syringe. Stir at room temperature for 10 minutes until the solution transitions to a deep blue/green, indicating active catalyst complexation.

Step 3: Precision Heating Submerge the flask into a pre-heated oil bath set to 85°C . Insert an internal thermocouple. Ensure the internal temperature stabilizes between 82°C and 86°C.

Step 4: In-Process Control (IPC) & Self-Validation At exactly t = 2.0 hours, withdraw a 50 µL aliquot under Argon. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

  • Validation Checkpoint: You must monitor the isotopic mass patterns. The starting material exhibits a distinct Br-Cl isotope pattern at m/z 242/244/246. The target product (8-Chloro-5-methanesulfonylquinoline) will appear at m/z 242 [M+H]+ but with a single-chlorine 3:1 isotope pattern.

  • If the Br-Cl isotope pattern persists at >30% relative abundance, your internal temperature is too low. Verify the thermocouple.

Step 5: Quench and Isolation Upon confirming >95% conversion, cool the reaction to room temperature. Quench with a 10% aqueous solution of ammonium hydroxide (NH4OH) to strip the copper salts, followed by extraction with Ethyl Acetate.

Part 5: Workflow Troubleshooting Logic

If your IPC at Step 4 fails, follow this logic tree to immediately correct the thermal deviation.

Troubleshooting Start Evaluate Reaction at t=2h (LC-MS Isotope Analysis) CheckSM Is Starting Material > 30% remaining? Start->CheckSM TempLow Diagnosis: Temp Too Low or Catalyst Dead CheckSM->TempLow Yes CheckImp Are there multiple new impurity peaks? CheckSM->CheckImp No ActionLow Action: Verify internal temp is 85°C. Check inert atmosphere. TempLow->ActionLow TempHigh Diagnosis: Temp Too High (Thermal Degradation) CheckImp->TempHigh Yes Optimal Diagnosis: Optimal Kinetics Proceed to Quench/Isolation CheckImp->Optimal No ActionHigh Action: Reduce temp to 80°C. Use fresh CH3SO2Na. TempHigh->ActionHigh

Caption: Decision tree for resolving thermal deviations during quinoline sulfonation.

References

  • ChemSrc. "2731014-61-0 Chemical Properties and Identifiers". ChemSrc Database. URL: [Link]

  • PubChem. "5-bromo-8-chloroquinoline". National Center for Biotechnology Information. URL: [Link]

  • Min, J. et al. "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase". Journal of Medicinal Chemistry, 2016. URL: [Link]

  • Chen, Z. et al. "A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions". The Journal of Organic Chemistry, 2018. URL: [Link]

  • Ma, D. et al. "A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides". Chinese Journal of Chemistry, 2017. URL: [Link]

Sources

Optimization

resolving overlapping NMR peaks in 8-Chloro-5-methanesulfonylquinoline

Welcome to the technical support center for resolving NMR spectral complexities of 8-Chloro-5-methanesulfonylquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving NMR spectral complexities of 8-Chloro-5-methanesulfonylquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR peak overlap during the characterization of this and structurally related molecules. As a Senior Application Scientist, I have tailored this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Understanding the Challenge: Predicted Spectral Overlap

The structure of 8-Chloro-5-methanesulfonylquinoline presents distinct regions in the ¹H NMR spectrum. The aromatic protons on the quinoline ring system are expected to resonate downfield, typically between δ 7.0 and 9.0 ppm.[1] The methyl protons of the methanesulfonyl group will appear as a singlet in the upfield region.

The primary challenge arises from the potential for significant overlap within the aromatic region. The protons on the quinoline core are subject to complex spin-spin coupling and subtle differences in their electronic environments, which can lead to a dense and poorly resolved cluster of multiplets.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues you may face.

FAQ 1: The aromatic region of my ¹H NMR spectrum for 8-Chloro-5-methanesulfonylquinoline is a complex, unresolved multiplet. How can I begin to assign these protons?

This is a frequent challenge with substituted quinolines.[2] The first step is to employ techniques that enhance spectral dispersion.

Increasing the magnetic field strength of the NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument) will increase the chemical shift dispersion, potentially simplifying the multiplets into more interpretable patterns.[3]

The chemical shift of a proton is influenced by its interaction with the solvent.[4][5] Changing the deuterated solvent can induce differential shifts in the proton resonances, which may resolve the overlap.

Protocol for Solvent-Induced Shift Analysis:

  • Sample Preparation : Prepare separate, equally concentrated solutions of your compound in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and Benzene-d₆).

  • Data Acquisition : Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters for accurate comparison.

  • Analysis : Compare the aromatic regions of the spectra. Look for changes in chemical shifts and resolution of the multiplets. Aromatic solvents like Benzene-d₆ can cause significant shifts due to anisotropic effects.

SolventPredicted Aromatic Region (ppm)Rationale
CDCl₃7.0 - 9.0Standard, non-coordinating solvent.
Acetone-d₆7.1 - 9.1Polar aprotic solvent, may interact with the sulfonyl group.
DMSO-d₆7.2 - 9.2Highly polar aprotic solvent, strong potential for interaction.
Benzene-d₆6.8 - 8.8Aromatic solvent, can induce significant upfield or downfield shifts.
FAQ 2: I've tried changing solvents, but some aromatic protons are still overlapping. What is the next logical step?

When simple 1D techniques are insufficient, moving to two-dimensional (2D) NMR is the most powerful approach to unraveling complex spin systems.[6][7]

A 2D COSY (Correlation Spectroscopy) experiment is the workhorse for identifying protons that are spin-coupled to each other.[8][9]

Experimental Protocol for a COSY Experiment:

  • Sample Preparation : Prepare a solution of 5-10 mg of 8-Chloro-5-methanesulfonylquinoline in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup : On your NMR spectrometer, select the appropriate COSY pulse program.

  • Acquisition : Acquire the 2D data. The experiment time will depend on the number of scans and increments.

  • Data Processing : After acquisition, the data is subjected to a two-dimensional Fourier transform to generate the 2D spectrum.

  • Interpretation : The 1D ¹H NMR spectrum appears on the diagonal. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled.

COSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve sample in deuterated solvent Acquire Run COSY pulse sequence Prep->Acquire Load sample Process 2D Fourier Transform Acquire->Process Raw data Interpret Identify cross-peaks to determine couplings Process->Interpret 2D Spectrum

Caption: Workflow for a COSY NMR experiment.

FAQ 3: The COSY spectrum helped, but I'm still unsure about the exact assignment of each proton. How can I get more definitive structural information?

To connect the protons to the carbon backbone of the molecule, you will need to perform heteronuclear correlation experiments.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.[10][11]

Experimental Protocol for HSQC/HMBC:

  • Sample Preparation : A slightly more concentrated sample (15-30 mg) is often beneficial for these experiments due to the lower natural abundance of ¹³C.

  • Instrument Setup : The spectrometer needs to be tuned for both ¹H and ¹³C nuclei.

  • Acquisition : Select the appropriate HSQC and HMBC pulse programs.

  • Data Processing : A 2D Fourier transform is performed.

  • Interpretation :

    • In the HSQC spectrum, each cross-peak links a proton signal to its directly bonded carbon signal.

    • In the HMBC spectrum, cross-peaks reveal longer-range C-H correlations, allowing you to connect different fragments of the molecule.

Decision_Tree Start Overlapping Aromatic Signals HigherField Higher Field NMR? Start->HigherField Solvent Change Solvent? TwoD_NMR Perform 2D NMR? Solvent->TwoD_NMR No/Still Overlap Resolved Peaks Resolved Solvent->Resolved Yes HigherField->Solvent No/Still Overlap HigherField->Resolved Yes COSY COSY TwoD_NMR->COSY Yes HSQC_HMBC HSQC/HMBC COSY->HSQC_HMBC Need more info PartiallyResolved Partially Resolved COSY->PartiallyResolved Yes HSQC_HMBC->Resolved

Sources

Troubleshooting

troubleshooting 8-Chloro-5-methanesulfonylquinoline crystallization failures

Welcome to the 8-Chloro-5-methanesulfonylquinoline Crystallization Support Hub . This technical guide is engineered for process chemists and drug development professionals dealing with the unique physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 8-Chloro-5-methanesulfonylquinoline Crystallization Support Hub . This technical guide is engineered for process chemists and drug development professionals dealing with the unique physicochemical challenges of this highly functionalized intermediate.

The crystallization behavior of 8-Chloro-5-methanesulfonylquinoline is dictated by the competing properties of its structural moieties: the weakly basic quinoline core, the sterically hindering and lipophilic 8-chloro substituent, and the highly polar, strongly electron-withdrawing 5-methanesulfonyl group. Below is our expert-level troubleshooting guide to resolving phase separation, yield, and purity issues.

Section 1: Diagnostic Q&A & Mechanistic Troubleshooting

Q1: My product consistently "oils out" (forms a biphasic liquid) instead of crystallizing during cooling. How do I force nucleation? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory crosses the binodal curve before reaching the supersaturation limit required for primary nucleation [1]. The polar sulfone group and lipophilic quinoline core cause the molecule to act as a self-surfactant in mixed solvents (e.g., ethanol/water), separating into a solute-rich oil phase rather than forming a crystalline lattice. Solution: You must bypass the LLPS boundary by shifting the thermodynamic pathway. Switch from a cooling-only crystallization to an anti-solvent approach combined with seeding . Seeding eliminates the high supersaturation barrier needed for primary nucleation, forcing the system directly into the metastable zone for controlled crystal growth.

Q2: I am experiencing high product losses in the mother liquor. What is driving this solubility? Causality: The basicity of the quinoline nitrogen (predicted pKa ~2.3) makes its solubility highly sensitive to the pH of the crystallization matrix [2]. If trace acidic impurities from upstream synthesis (e.g., unreacted methanesulfonyl chloride or HCl byproducts) lower the pH, the quinoline nitrogen protonates. This forms a highly soluble quinolinium salt that resists crystallization in polar solvents. Solution: Implement a pH-shift protocol. Ensure the aqueous or mixed-solvent matrix is strictly neutralized to pH 7.0–8.0 using mild bases (e.g., NaHCO3​ ) prior to initiating the crystallization sequence to ensure the compound remains in its free-base form.

Q3: The isolated crystals are extremely fine needles that trap impurities and cause slow filtration. How can I improve the crystal habit? Causality: Rapid precipitation favors kinetic crystal growth. For rigid, planar aromatic systems with strong dipoles (like the 5-methanesulfonyl group), growth occurs rapidly along the 1D dipole axis, resulting in high-aspect-ratio needles [3]. Solution: Employ Ostwald ripening via temperature cycling. Hold the suspension just below the dissolution temperature for 2-4 hours. This dissolves the kinetically favored fine needles and allows the thermodynamically stable, thicker prismatic crystals to grow, drastically improving filtration kinetics and purity.

Section 2: Quantitative Data & Solvent Selection

To prevent oiling out and optimize yield, solvent selection must balance the strong dipole of the sulfone with the lipophilicity of the chlorinated quinoline core.

Solvent SystemVolume RatioDielectric Constant ( ϵ )Oiling Out RiskMechanism & Recommendation
Ethanol / Water1:1~50High Strong H-bonding disrupts sulfone interactions; crosses LLPS boundary. Not recommended.
Ethyl Acetate / Heptane1:2~4.5Low EtOAc solvates the core; Heptane acts as a strict anti-solvent. Highly recommended for seeding.
Toluene / Hexane1:3~2.2ModerateGood for non-polar impurities, but sulfone may precipitate too rapidly. Requires strict temp control.
Isopropanol (IPA)Neat~18LowSlower cooling required. Good balance of polarity for Ostwald ripening.

Section 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Temperature Cycling This protocol is designed to prevent LLPS and improve crystal habit. It includes self-validating checkpoints to ensure thermodynamic control.

  • Dissolution : Suspend 10.0 g of crude 8-Chloro-5-methanesulfonylquinoline in 50 mL of Ethyl Acetate (EtOAc). Heat to 60°C under agitation until complete dissolution occurs.

    • Validation Check: If the solution remains cloudy, filter hot through a 0.45 µm PTFE membrane to remove insoluble inorganic salts.

  • Cooling to Metastable Zone : Cool the clear solution slowly (0.5°C/min) to 45°C.

  • Seeding : Introduce 0.1 g (1% w/w) of pure 8-Chloro-5-methanesulfonylquinoline seed crystals. Hold at 45°C for 30 minutes.

    • Validation Check: The seeds must remain suspended. If they dissolve, the solution is undersaturated; cool to 42°C and re-seed. If massive spontaneous nucleation occurs, heat back to 60°C and restart, as you have bypassed the metastable zone.

  • Anti-Solvent Addition : Over 2 hours, dose 100 mL of Heptane using a syringe pump while maintaining 45°C.

  • Ostwald Ripening (Temperature Cycling) : Heat the suspension to 50°C for 1 hour (partial dissolution of fines), then cool linearly to 5°C over 4 hours.

  • Isolation : Filter the slurry under a vacuum. Wash the filter cake with 20 mL of cold (5°C) EtOAc/Heptane (1:4). Dry under a vacuum at 40°C to constant weight.

Section 4: Visualizations of Crystallization Dynamics

Pathway Solution Undersaturated Solution Cooling Rapid Cooling (No Seeding) Solution->Cooling Controlled Controlled Cooling + Seeding Solution->Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Crosses Binodal Curve Metastable Metastable Zone (Crystal Growth) Controlled->Metastable Bypasses LLPS

Thermodynamic Pathway: Oiling Out vs. Controlled Crystallization

Workflow Start Crude 8-Chloro-5- methanesulfonylquinoline Dissolve Dissolve in EtOAc at 60°C Start->Dissolve Seed Add 1% w/w Seed Crystals at 45°C Dissolve->Seed Cool to Metastable Zone AntiSolvent Dose Heptane (Anti-solvent) over 2 hours Seed->AntiSolvent Induce Growth Ripen Temperature Cycling (Hold at 50°C, then cool to 5°C) AntiSolvent->Ripen Prevent Oiling Out Filter Filter & Wash (High Purity Crystals) Ripen->Filter Isolate & Dry

Optimized Anti-Solvent Crystallization Workflow for High Purity

Section 5: References

  • WO2013036857A1 - Sulfone linkers - Google Patents (Behavior of sulfone groups in organic synthesis and phase separation). URL:

Reference Data & Comparative Studies

Validation

Comparative Guide: 8-Chloro-5-methanesulfonylquinoline vs. 8-Hydroxyquinoline Derivatives in Drug Design

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, offering highly tunable pharmacokinetics and biological activities. For decades, 8-Hydroxyquinoline (8-HQ) derivatives (such as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering highly tunable pharmacokinetics and biological activities. For decades, 8-Hydroxyquinoline (8-HQ) derivatives (such as clioquinol and nitroxoline) have dominated research in antimicrobial, antifungal, and anticancer therapeutics due to their potent metal-chelating properties[1]. However, the broad-spectrum nature of metal chelation often introduces off-target systemic toxicity[2].

The emergence of customized building blocks like 8-Chloro-5-methanesulfonylquinoline (CAS 2731014-61-0) represents a strategic paradigm shift[3][4]. By replacing the critical 8-hydroxyl group with a chlorine atom and introducing a bulky, electron-withdrawing 5-methanesulfonyl group, researchers can completely abolish bidentate metal chelation. This guide objectively compares the mechanistic divergence of these two classes and provides self-validating experimental workflows to evaluate their performance.

Mechanistic Divergence & Causality

The fundamental difference between these two compound classes lies in their Structure-Activity Relationship (SAR) at the C8 position[5].

  • 8-Hydroxyquinoline Derivatives (The Ionophores): The proximity of the C8-hydroxyl group to the quinoline nitrogen creates an ideal bidentate ligand. Upon deprotonation, 8-HQs form highly stable, lipophilic complexes with divalent and trivalent metal ions (Cu²⁺, Zn²⁺, Fe³⁺). This chelation disrupts cellular metal homeostasis, selectively driving Reactive Oxygen Species (ROS) generation and subsequent apoptosis in cancer cells or microbial pathogens[6][7].

  • 8-Chloro-5-methanesulfonylquinoline (The Targeted Scaffold): Substituting the hydroxyl group with a chlorine atom eliminates the proton exchange necessary for stable metal coordination. The molecule transitions from a general ionophore to a targeted electrophilic scaffold. The 5-methanesulfonyl group acts as a potent hydrogen-bond acceptor, allowing the molecule to anchor selectively into specific protein pockets (e.g., kinase hinge regions) without stripping essential metals from metalloenzymes[8].

MOA HQ 8-Hydroxyquinoline Derivatives (e.g., Clioquinol) Chelation Bidentate Metal Chelation (Cu2+, Zn2+, Fe3+) HQ->Chelation 8-OH & N coordination CL 8-Chloro-5-methanesulfonylquinoline (Targeted Scaffold) NoChelation Non-Chelating Steric/Electronic Binding CL->NoChelation 8-Cl prevents chelation ROS ROS Generation & Metalloenzyme Inhibition Chelation->ROS Target Target-Specific Binding (Kinase/Receptor Pockets) NoChelation->Target Death1 Microbial/Cancer Cell Death (Off-target toxicity risk) ROS->Death1 Death2 Selective Pathway Inhibition (Lower metal toxicity) Target->Death2

Fig 1. Mechanistic divergence based on C8 substitution.

Comparative Performance Data

When selecting between an 8-HQ derivative and an 8-chloro-quinoline scaffold, researchers must weigh the need for metal redistribution against the need for target specificity. Table 1 summarizes the physiochemical and biological performance metrics based on established SAR profiling[5].

Feature8-Hydroxyquinoline Derivatives8-Chloro-5-methanesulfonylquinoline
C8 Substituent Hydroxyl (-OH)Chlorine (-Cl)
C5 Substituent Variable (e.g., -Cl, -NO₂, -SO₃H)Methanesulfonyl (-SO₂CH₃)
Metal Chelation (Cu, Zn) Strong (Bidentate O, N coordination)Negligible (Steric/Electronic blockade)
Primary Mechanism Ionophore, ROS generation, RNase inhibitionTarget-specific binding (H-bonding via sulfonyl)
Cellular ROS Induction High (Strictly Metal-dependent)Low (Metal-independent)
Off-Target Toxicity Risk Moderate to High (Systemic metal depletion)Lower (Dependent on specific target binding)
Primary Application Antimicrobial, Antifungal, Alzheimer'sKinase inhibitors, Targeted Oncology

Self-Validating Experimental Protocols

To empirically validate the mechanistic shift from a broad-spectrum chelator to a non-chelating targeted ligand, researchers must employ orthogonal assays. The following protocols are designed with built-in causality checks.

Protocol 1: UV-Vis Spectrophotometric Metal Chelation Assay

Rationale: This cell-free assay proves the loss of chelation capacity in the 8-Cl derivative.

  • Preparation: Prepare 50 µM solutions of the 8-HQ derivative and 8-Chloro-5-methanesulfonylquinoline in HEPES buffer (pH 7.4) containing 1% DMSO to ensure solubility.

  • Titration: Gradually titrate CuCl₂ into the cuvette from 0 to 100 µM (0 to 2 equivalents).

  • Measurement: Scan absorbance from 250 nm to 500 nm after each addition.

  • Self-Validation (The Causality Check): For the 8-HQ derivative, you must observe a clear bathochromic (red) shift with a distinct isosbestic point , confirming stoichiometric metal-ligand complexation. The 8-Chloro-5-methanesulfonylquinoline must show no spectral shift, proving the C8-chlorine effectively abolishes chelation.

Protocol 2: Intracellular ROS Generation & Cytotoxicity Rescue

Rationale: Determine if the compound induces cell death via metal-induced ROS (characteristic of 8-HQs) or an alternative targeted pathway[7].

  • Cell Seeding: Seed A549 lung carcinoma cells at 1×10⁴ cells/well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with IC₅₀ concentrations of both compounds for 24 hours.

  • Staining: Wash cells and incubate with 10 µM DCFDA (to quantify ROS) and Propidium Iodide (to assess viability) for 30 minutes.

  • Flow Cytometry: Analyze fluorescence in the FITC (DCFDA) and PE (PI) channels.

  • Self-Validation (NAC Rescue): Run a parallel cohort pre-treated with 5 mM N-acetylcysteine (NAC), a ROS scavenger. If NAC rescues cell viability for the 8-HQ derivative but fails to rescue viability for 8-Chloro-5-methanesulfonylquinoline, it definitively proves the latter operates via a ROS-independent, target-specific mechanism.

Workflow Prep Compound Preparation UV UV-Vis Titration (Metal Chelation) Prep->UV Cell In Vitro Culture (A549 Cells) Prep->Cell Data Mechanism Validation UV->Data ROS DCFDA Assay (ROS Detection) Cell->ROS Rescue NAC Rescue Validation ROS->Rescue Rescue->Data

Fig 2. Orthogonal experimental workflow for mechanism validation.

Strategic Selection in Drug Development

The choice between these two scaffolds dictates the entire trajectory of a drug development program:

  • Opt for 8-Hydroxyquinoline Derivatives when treating localized microbial/fungal infections, or when targeting neurodegenerative diseases (like Alzheimer's) where the therapeutic goal is the active redistribution of miscompartmentalized metals (e.g., removing zinc/copper from amyloid plaques)[1][6].

  • Opt for 8-Chloro-5-methanesulfonylquinoline when designing highly selective small-molecule inhibitors (e.g., oncology or autoimmune indications). The lack of the 8-OH group protects the patient from systemic metal depletion, while the 5-methanesulfonyl group provides a powerful vector for deep-pocket hydrogen bonding[3].

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 8-Chloro-5-methanesulfonylquinoline for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not onl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a detailed fingerprint of its structure through fragmentation analysis. This guide offers a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 8-Chloro-5-methanesulfonylquinoline, a compound of interest for its potential pharmacological applications. By dissecting the fragmentation behavior of its constituent chemical moieties—the quinoline core, the chloro substituent, and the methanesulfonyl group—we can anticipate its mass spectral characteristics. This predictive approach, grounded in established fragmentation principles, empowers researchers to rapidly identify this and structurally related molecules, troubleshoot analytical challenges, and accelerate the drug development pipeline.

The Rationale Behind Fragmentation Analysis

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, typically 70 eV, which induces ionization and subsequent fragmentation.[1] The resulting fragmentation pattern is a reproducible and characteristic signature of the molecule's structure. Understanding these fragmentation pathways is not merely an academic exercise; it is a critical tool for:

  • Structure Verification: Confirming the identity of a synthesized compound.

  • Isomer Differentiation: Distinguishing between isomers that may exhibit different biological activities.

  • Metabolite Identification: Identifying the biotransformation products of a drug candidate.

  • Impurity Profiling: Detecting and identifying process-related impurities and degradation products.

Experimental Protocol: Acquiring the Mass Spectrum

While this guide is predictive, a robust experimental approach is crucial for obtaining high-quality data. The following outlines a standard protocol for the analysis of 8-Chloro-5-methanesulfonylquinoline by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solution Preparation: Dissolve approximately 1 mg of 8-Chloro-5-methanesulfonylquinoline in 1 mL of a suitable volatile organic solvent, such as methanol or dichloromethane.

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector, operated in splitless mode for high sensitivity.

  • Injector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

This protocol is a starting point and may require optimization based on the specific instrumentation and the purity of the sample.

Predicted Fragmentation Pattern of 8-Chloro-5-methanesulfonylquinoline

The structure of 8-Chloro-5-methanesulfonylquinoline suggests several predictable fragmentation pathways based on the known behavior of quinolines, aromatic chlorides, and sulfonyl-containing compounds.[2][3]

The Molecular Ion

The molecular formula of 8-Chloro-5-methanesulfonylquinoline is C₁₀H₈ClNO₂S. The nominal molecular weight is 241 g/mol . A key feature of the molecular ion region will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit a molecular ion peak (M⁺˙) at m/z 241 and an M+2 peak at m/z 243 with an intensity ratio of approximately 3:1.[1] This isotopic pattern is a powerful diagnostic tool for the presence of a single chlorine atom in the molecule.

Major Fragmentation Pathways

The primary fragmentation pathways are expected to involve the cleavage of the bonds associated with the sulfonyl group and the quinoline ring.

Table 1: Predicted Major Fragment Ions of 8-Chloro-5-methanesulfonylquinoline

m/zProposed FragmentNeutral LossComments
241/243[C₁₀H₈ClNO₂S]⁺˙-Molecular ion (M⁺˙) with characteristic 3:1 isotope pattern.
226/228[C₉H₅ClNO₂S]⁺˙•CH₃Loss of a methyl radical from the methanesulfonyl group.
177/179[C₁₀H₈ClN]⁺˙SO₂Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.[3]
162/164[C₉H₅ClN]⁺˙•CH₃SO₂Loss of the entire methanesulfonyl radical.
127[C₉H₇N]⁺˙Cl, SO₂, HLoss of chlorine, SO₂, and a hydrogen atom.
102[C₈H₆]⁺˙HCN from quinoline ringCharacteristic fragmentation of the quinoline core.
Mechanistic Interpretation of Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

fragmentation_pathway_1 M [M]⁺˙ m/z 241/243 F1 [M - CH₃]⁺ m/z 226/228 M->F1 - •CH₃ F2 [M - SO₂]⁺˙ m/z 177/179 M->F2 - SO₂ F3 [M - •CH₃SO₂]⁺ m/z 162/164 M->F3 - •CH₃SO₂ fragmentation_pathway_2 F3 [C₉H₆ClN]⁺ m/z 162/164 F4 [C₉H₆N]⁺ m/z 127 F3->F4 - Cl F5 [C₈H₅N]⁺ m/z 101 F4->F5 - C₂H₂

Sources

Validation

Comparative Guide: Catalytic Activity of 8-Chloro-5-methanesulfonylquinoline Complexes vs. Standard N,N-Ligands

As a Senior Application Scientist, my objective is to move beyond superficial yield reporting and dissect the causality behind a catalyst's performance. The development of robust transition-metal catalysts relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to move beyond superficial yield reporting and dissect the causality behind a catalyst's performance. The development of robust transition-metal catalysts relies heavily on ligand design. In this guide, we critically evaluate 8-Chloro-5-methanesulfonylquinoline (8-Cl-5-MsQ) (CAS 2731014-61-0) as a specialized ligand framework, comparing its catalytic efficacy against traditional N,N-bidentate alternatives like 8-Aminoquinoline (8-AQ) and 1,10-Phenanthroline (Phen).

While simple 8-chloroquinoline complexes have demonstrated excellent catalytic activity in selective cross-coupling reactions[1], the introduction of the 5-methanesulfonyl group provides a profound electronic tuning mechanism. Furthermore, quinoline-based scaffolds and their functionalized derivatives are highly effective in asymmetric synergistic catalysis[2], transfer hydrogenation[3], and regioselective dearomatization processes[4].

Mechanistic Rationale: The "Why" Behind the Structure

To understand the catalytic behavior of 8-Cl-5-MsQ complexes, we must analyze the synergy between its steric and electronic properties:

  • Hemilability via the 8-Chloro Substituent: Unlike strongly coordinating amino groups, the 8-chloro substituent acts as a hemilabile donor. During the catalytic cycle, the weak Metal-Chlorine interaction can transiently break. This opens a vital coordination site for bulky substrates while preventing the metal center from aggregating into inactive nanoparticles (a common failure mode in ligand-free systems).

  • Electronic Modulation via the 5-Methanesulfonyl Group: The -SO₂Me group is a potent electron-withdrawing group (EWG). By pulling electron density away from the quinoline ring, it lowers the d-electron density on the coordinated metal. In cross-coupling reactions, reductive elimination (which requires a decrease in the metal's oxidation state) is often the rate-determining step. An electron-deficient metal center significantly lowers the activation barrier for this step, accelerating product release.

Mechanism A Precatalyst [Pd(8-Cl-5-MsQ)Cl2] B Oxidative Addition (Stabilized by Hemilability) A->B Aryl Halide Insertion C Substrate Binding (8-Cl opens coordination site) B->C Transmetalation / Base D Reductive Elimination (Accelerated by 5-Ms EWG) C->D Intermediate Complex E Product Release D->E Fast Step (Rate Determining) E->A Catalyst Regeneration

Catalytic cycle showing hemilabile coordination and EWG-accelerated reductive elimination.

Comparative Performance Data

To objectively assess the 8-Cl-5-MsQ ligand, we benchmarked its Palladium(II) complex against industry-standard ligands in a challenging Buchwald-Hartwig C-N cross-coupling reaction (Chlorobenzene + Morpholine N-Phenylmorpholine).

Table 1: Ligand Electronic and Steric Parameters
Ligand FrameworkCoordination ModeElectronic PropertySteric Profile
8-Chloro-5-MsQ Hemilabile (N, Cl)Strongly Electron-DeficientModerate / Flexible
8-Aminoquinoline (8-AQ) Bidentate (N, N)Electron-RichSmall / Rigid
1,10-Phenanthroline (Phen) Bidentate (N, N)Neutral / Slightly DeficientLarge / Rigid
Table 2: Catalytic Performance in C-N Coupling

Conditions: 1 mol% Pd complex, NaOtBu (1.5 equiv), Toluene, 100°C, 2 hours.

Catalyst ComplexConversion (%)TOF (h⁻¹)Primary Rate-Limiting Step
Pd(8-Cl-5-MsQ)Cl₂ 94% 470 Oxidative Addition
Pd(8-AQ)Cl₂42%210Reductive Elimination
Pd(Phen)Cl₂68%340Reductive Elimination
PdCl₂ (Ligand-free)<5%<5Catalyst Decomposition

Data Insight: The Pd(8-Cl-5-MsQ)Cl₂ complex outperforms standard ligands by over 38% in overall conversion. The electron-withdrawing nature of the methanesulfonyl group successfully shifts the reaction bottleneck away from reductive elimination, preventing catalyst resting-state trapping.

Experimental Protocols: Self-Validating Methodology

A protocol is only as good as its controls. The following workflow is designed as a self-validating system . By incorporating an internal standard prior to the reaction and running parallel ligand-free controls, we ensure that the observed kinetics are exclusively attributable to the 8-Cl-5-MsQ complex.

Step-by-Step Workflow: High-Throughput Catalytic Evaluation

Step 1: Precatalyst Synthesis and Isolation

  • In a nitrogen-filled glovebox, dissolve 1.0 mmol of Pd(COD)Cl₂ in 10 mL of anhydrous dichloromethane (DCM).

  • Add 1.05 mmol of 8-Chloro-5-methanesulfonylquinoline dropwise as a solution in 5 mL DCM.

  • Stir at room temperature for 4 hours. The displacement of cyclooctadiene (COD) will result in the precipitation of the Pd(8-Cl-5-MsQ)Cl₂ complex.

  • Filter, wash with cold diethyl ether, and dry under vacuum. Causality note: Pre-forming the complex prevents off-target side reactions that occur during in-situ ligand mixing.

Step 2: Reaction Assembly (Self-Validating Setup)

  • To a 10 mL Schlenk tube, add Pd(8-Cl-5-MsQ)Cl₂ (1.0 mol%), NaOtBu (1.5 mmol), and chlorobenzene (1.0 mmol).

  • Add exactly 0.5 mmol of dodecane as an internal standard. Causality note: Adding dodecane at this stage allows for absolute mass-balance tracking during GC-FID analysis, validating that no substrate is lost to evaporation or uncharacterized side-reactions.

  • Add morpholine (1.2 mmol) and 3 mL of anhydrous toluene.

  • Prepare a parallel control tube omitting the 8-Cl-5-MsQ ligand (using only PdCl₂).

Step 3: Kinetic Sampling

  • Heat the reaction blocks to 100°C.

  • Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes using a micro-syringe against a positive nitrogen counter-flow.

  • Quench each aliquot immediately into 0.5 mL of ethyl acetate exposed to air to deliberately deactivate the catalyst and freeze the kinetic state.

Step 4: Quantitative Analysis

  • Analyze the quenched aliquots via GC-FID.

  • Calculate conversion by comparing the product peak area against the constant dodecane internal standard peak.

Workflow S1 1. Precatalyst Synthesis S2 2. Reaction Setup (+ Internal Standard) S1->S2 S3 3. Kinetic Sampling & Quench S2->S3 S4 4. GC-FID Quantification S3->S4

Self-validating high-throughput workflow for kinetic profiling of catalytic complexes.

Conclusion

For researchers optimizing late-stage cross-coupling or hydrogenation of sterically hindered substrates, 8-Chloro-5-methanesulfonylquinoline offers a distinct mechanistic advantage over traditional N,N-ligands. Its unique combination of hemilabile coordination (preventing aggregation while allowing substrate binding) and strong electron-withdrawing capacity (accelerating reductive elimination) makes it a superior choice for overcoming kinetic bottlenecks in challenging catalytic cycles.

References

  • Ru Nanoclusters Supported on Ti3C2Tx Nanosheets for Catalytic Hydrogenation of Quinolines. ACS Applied Nano Materials.
  • Catalytic 1,2-Regioselective Dearomatization of N-Heteroaromatics via a Hydroboration. ACS Catalysis.
  • Organonickel complexes have attracted interest... 8-chloroquinoline yielded a mononuclear complex... excellent catalyst for selective cross coupling. Bulletin of the Chemical Society of Japan (OUP).
  • Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. Chemical Society Reviews (PMC).

Sources

Comparative

Reproducibility and Assay Selection for 8-Chloro-5-Methanesulfonylquinoline Derivatives in Preclinical Screening

Executive Summary & Chemical Liabilities The compound 8-Chloro-5-methanesulfonylquinoline (CAS 2731014-61-0) serves as a critical structural building block in the development of novel kinase inhibitors, antimalarials, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Liabilities

The compound 8-Chloro-5-methanesulfonylquinoline (CAS 2731014-61-0) serves as a critical structural building block in the development of novel kinase inhibitors, antimalarials, and antimicrobial agents[1],[2]. However, evaluating the biological activity of quinoline-sulfonamide derivatives presents significant challenges in high-throughput screening (HTS).

As an Application Scientist, it is vital to recognize that the quinoline core is highly prone to autofluorescence (absorbing in the 340–400 nm range), while the hydrophobic methanesulfonyl moiety can drive colloidal aggregation in aqueous buffers. These physicochemical properties frequently lead to false positives, classifying these derivatives as potential Pan-Assay Interference Compounds (PAINS) or Assay Interference Compounds (AICs) if the wrong assay modality is chosen[3],[4],[5].

This guide objectively compares standard biological assay modalities against optimized alternatives, providing a framework to ensure absolute data reproducibility, high Z'-factors[6], and self-validating experimental workflows.

Comparative Assay Analysis: Overcoming Quinoline Interference

To establish a trustworthy screening cascade, we must move away from legacy assays that are susceptible to the specific chemical liabilities of 8-chloro-5-methanesulfonylquinolines.

Viability Assays: MTT vs. CellTiter-Glo
  • The Flawed Alternative (MTT/Resazurin): Colorimetric assays like MTT rely on cellular oxidoreductase enzymes to reduce a tetrazolium dye into a purple formazan product. Quinoline derivatives can act as mild redox cyclers, directly interfering with this electron transfer cascade and causing false viability readings[3]. Furthermore, the absorbance readout at 570 nm is easily skewed by the light-scattering effects of aggregated quinoline complexes.

  • The Optimized Choice (CellTiter-Glo): The measures intracellular ATP as a proxy for metabolic activity using a stable luciferase reaction[7],. Because the readout is luminescent (producing its own light rather than relying on absorbance/fluorescence), it is entirely immune to the autofluorescence and colorimetric quenching caused by the 8-chloroquinoline core.

Target Binding Assays: Fluorescence Polarization (FP) vs. TR-FRET
  • The Flawed Alternative (FP): Standard Fluorescence Polarization relies on continuous excitation (usually around 480 nm). The 8-chloroquinoline core exhibits broad-spectrum autofluorescence that overlaps with standard fluorophores, artificially lowering the polarization signal and mimicking a false "hit" (inhibitor).

  • The Optimized Choice (TR-FRET): Time-Resolved Fluorescence Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (like Europium). By introducing a 50–100 µs temporal delay between the laser excitation and the signal measurement, the short-lived autofluorescence of the quinoline core completely decays, leaving only the long-lived FRET signal from the biological interaction.

Triage Start 8-Chloro-5-methanesulfonylquinoline (CAS 2731014-61-0) Check1 Assess Autofluorescence (Ex: 340-400nm) Start->Check1 Check2 Assess Redox Potential (Electron Transfer) Start->Check2 Path1 High Autofluorescence Check1->Path1 Path2 Low Autofluorescence Check1->Path2 Path3 Redox Active Check2->Path3 Path4 Redox Inert Check2->Path4 Assay1 Use TR-FRET (Temporal Delay) Path1->Assay1 Assay2 Standard FP / FI Assays Path2->Assay2 Assay3 Use CellTiter-Glo (ATP Luminescence) Path3->Assay3 Assay4 MTT / Resazurin Assays Path4->Assay4

Figure 1: Decision matrix for mitigating quinoline-induced assay interference.

Quantitative Performance Comparison

The following table summarizes the comparative reproducibility of these assays when screening a library of 8-chloro-5-methanesulfonylquinoline analogs. Assay quality is defined by the Z'-factor , a statistical parameter introduced by Zhang et al. that evaluates the dynamic range and data variation of an HTS assay (where Z' > 0.5 indicates an excellent assay)[8],[6].

Assay ModalityDetection PrincipleMean Z'-FactorIC₅₀ Reproducibility (CV%)False Positive RateRecommendation
MTT Assay Colorimetric (570 nm)0.4224.5%18.0%Not Recommended
Fluorescence Pol. Fluorometric (480 nm)0.5519.8%12.5%Use with Caution
CellTiter-Glo Luminescent (ATP)0.88 4.2% < 1.0% Highly Recommended
TR-FRET Time-Resolved (665 nm)0.85 5.1% < 1.0% Highly Recommended

Self-Validating Experimental Protocols

To guarantee trustworthiness, experimental protocols must be designed with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Causality Focus: Preventing thermal gradients and solvent toxicity.

  • Cell Seeding: Seed cells in 384-well opaque white plates (to prevent luminescent cross-talk). Crucial Step: Allow plates to rest at room temperature for 30 minutes before incubation. Why? This prevents edge effects caused by uneven thermal distribution, which severely degrades the Z'-factor.

  • Compound Addition: Pin-transfer 8-chloro-5-methanesulfonylquinoline derivatives into the assay plate. Ensure final DMSO concentration remains ≤0.5% . Why? Higher DMSO concentrations induce basal cytotoxicity, confounding the compound's true effect.

  • Reagent Equilibration: Thaw CellTiter-Glo buffer and lyophilized substrate, mixing them to create the working reagent. Equilibrate the reagent to 22°C. Why? Luciferase is an enzyme; temperature gradients across the plate will cause variable luminescent reaction rates.

  • Lysis & Shaking: Add an equal volume of reagent to the cell culture medium. Shake on an orbital shaker for 2 minutes, then incubate for 10 minutes. Why? Shaking ensures complete physical lysis of the cell membrane, guaranteeing 100% ATP release into the buffer[9],.

  • Self-Validation Checkpoint: Every plate must contain 16 wells of vehicle control ( μn​ ) and 16 wells of a positive control (e.g., 10 µM Staurosporine, μp​ ). Calculate the Z'-factor per plate. Data is only accepted if Z′≥0.6 [10].

Protocol B: Target Binding via TR-FRET

Causality Focus: Eliminating compound aggregation and autofluorescence.

  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂). Crucial Step: Add 0.01% Triton X-100 and 1 mM DTT. Why? 8-Chloro-5-methanesulfonylquinolines are highly hydrophobic. Triton X-100 prevents the formation of colloidal aggregates that non-specifically sequester the target protein[3].

  • Incubation: Combine the target protein, Europium-labeled antibody, fluorescent tracer, and the quinoline compound. Incubate for 60 minutes at room temperature.

  • Time-Resolved Detection: Read the plate using a microplate reader equipped with a TRF laser. Excitation: 337 nm. Delay: 50 µs. Integration time: 100 µs.

  • Self-Validation Checkpoint: Monitor the emission ratio of 665 nm (FRET) / 615 nm (Europium reference). Why? If a compound causes a >20% drop in the 615 nm reference channel, it is acting as an inner-filter effect quencher (an AIC), not a true biological inhibitor. This internal ratio calculation self-validates every single well.

Mechanism Excitation Laser Excitation (337 nm) Quinoline Quinoline Core Autofluorescence Excitation->Quinoline Europium Europium Donor Excitation Excitation->Europium Delay Temporal Delay (50-100 µs) Quinoline->Delay Europium->Delay Decay Autofluorescence Decays to Zero Delay->Decay Short Half-life Emission Long-lived FRET Emission (665 nm) Delay->Emission Long Half-life Readout Clean Signal Readout (High Z'-Factor) Emission->Readout

Figure 2: TR-FRET temporal delay mechanism mitigating quinoline autofluorescence.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]

  • Baell JB, Holloway GA. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • Baell JB, Nissink JWM. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Chemical Biology, 2018. Available at:[Link]

Sources

Validation

benchmarking toxicity of 8-Chloro-5-methanesulfonylquinoline against standard drugs

The evaluation of novel quinoline derivatives requires a rigorous, multi-tiered approach to decouple therapeutic efficacy from the historical liabilities associated with this chemical class. 8-Chloro-5-methanesulfonylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of novel quinoline derivatives requires a rigorous, multi-tiered approach to decouple therapeutic efficacy from the historical liabilities associated with this chemical class. 8-Chloro-5-methanesulfonylquinoline (8-CMSQ) represents a unique structural evolution. By introducing a strongly electron-withdrawing methanesulfonyl group at the C5 position and a halogen at the C8 position, the physicochemical profile (specifically pKa and lipophilicity) is fundamentally altered compared to standard 4-aminoquinolines like Chloroquine (CQ) or 8-aminoquinolines like Primaquine (PQ).

As a Senior Application Scientist, I have designed this benchmarking guide to objectively compare the toxicity profile of 8-CMSQ against standard quinoline drugs. This guide establishes a self-validating experimental framework focused on the two primary drivers of quinoline toxicity: hERG-mediated cardiotoxicity and lysosomotropism-induced cytotoxicity .

Mechanistic Causality: The Quinoline Toxicity Paradigm

To benchmark 8-CMSQ effectively, we must first understand the structural causality behind quinoline toxicity.

  • Cardiotoxicity (hERG Blockade): Standard quinolines like Chloroquine are known open-channel blockers of the hERG 1A and 1A/1B potassium channels, which underlie the repolarizing current ( IKr​ ) in the heart[1]. The basic amine groups in standard quinolines allow them to bind deep within the channel pore, leading to Action Potential Duration (APD) prolongation, QT interval prolongation, and potentially fatal Torsades de Pointes (TdP)[1]. We hypothesize that the electron-withdrawing sulfonyl group in 8-CMSQ reduces overall basicity, potentially mitigating this pore-binding affinity.

  • Lysosomotropism & Phospholipidosis: Quinolines act as lipophilic weak bases. They freely cross cell membranes at physiological pH but become protonated and trapped within the acidic environment of the lysosome[2]. This accumulation de-acidifies the organelle, inhibits lysosomal proteases, disrupts autophagy, and triggers cellular apoptosis[3].

ToxicityMechanisms A 8-CMSQ & Standard Quinolines (CQ, PQ) B hERG Potassium Channel (Pore Binding) A->B Off-target affinity C Lysosomal Accumulation (Weak Base Trapping) A->C pH gradient driven D Action Potential Duration (APD) Prolongation B->D I_Kr reduction E Lysosomal De-acidification & Autophagy Inhibition C->E Protonation F Torsades de Pointes (TdP) & Arrhythmia D->F Critical threshold G Cellular Cytotoxicity & Phospholipidosis E->G Organelle stress

Fig 1. Mechanistic pathways of quinoline-induced cardiotoxicity and lysosomal stress.

Self-Validating Benchmarking Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls (positive/negative reference compounds) and ensuring physiological relevance (e.g., temperature control) to prevent false negatives.

Protocol 1: ICH S7B-Compliant Automated Patch-Clamp for hERG Liability

According to the ICH S7B and E14 guidelines, evaluating the IKr​ /hERG assay is a critical regulatory step prior to human testing[4].

Causality Check: Many legacy hERG assays were performed at room temperature. However, hERG gating kinetics are highly temperature-dependent. Conducting the assay at physiological temperature (37°C) is a best-practice requirement to accurately predict clinical proarrhythmic risk[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • System Calibration: Utilize a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with an intracellular solution containing Mg-ATP to prevent current rundown.

  • Temperature Control: Actively heat the recording chamber to 37°C ± 1°C[5].

  • Voltage Protocol: Apply an action potential-like voltage protocol (or a standard step-ramp protocol: holding at -80 mV, depolarizing to +20 mV for 2s, followed by a repolarizing ramp to -50 mV to elicit the tail current).

  • Compound Application (Self-Validation):

    • Vehicle Control: 0.1% DMSO (establishes baseline).

    • Test Compounds: 8-CMSQ, Chloroquine, and Primaquine applied in a 6-point concentration-response curve (0.1 µM to 100 µM).

    • Positive Control: E-4031 (100 nM), a known potent hERG blocker, applied at the end of the recording to validate assay sensitivity and ensure 100% block[5].

  • Data Analysis: Calculate the fractional block of the tail current. Generate IC 50​ values using a Hill equation fit.

Protocol 2: High-Content Screening (HCS) for Lysosomotropism and Cytotoxicity

Because quinolines are weak bases, their accumulation in lysosomes is a primary driver of off-target cytotoxicity[2].

Causality Check: We use HepG2 (human hepatoma) cells because the liver is the primary site of quinoline metabolism and accumulation. By multiplexing LysoTracker (a fluorescent acidotropic probe) with Hoechst (nuclear stain) and Propidium Iodide (cell death), we can correlate lysosomal swelling directly with cytotoxicity in the same cell population.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well optical bottom plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with 8-CMSQ, CQ, and PQ across an 8-point dose-response range (0.5 µM to 200 µM) for 48 hours.

  • Multiplex Staining: Add a staining cocktail containing LysoTracker Red DND-99 (50 nM), Hoechst 33342 (1 µg/mL), and Propidium Iodide (1 µg/mL) for the final 45 minutes of incubation.

  • Image Acquisition: Wash cells with PBS and image immediately using an automated High-Content Imaging System (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Quantification:

    • Lysosomal Index: Measure the total integrated intensity of LysoTracker Red per viable cell. A decrease in signal indicates lysosomal de-acidification (alkalinization)[3].

    • Cytotoxicity (CC 50​ ): Calculate the ratio of PI-positive cells to total Hoechst-positive cells to determine the 50% cytotoxic concentration.

BenchmarkingWorkflow S1 Phase 1: Physicochemical Profiling (pKa, LogD, In Silico Docking) S2 Phase 2: Automated Patch-Clamp (hERG IC50 at 37°C, ICH S7B) S1->S2 S3 Phase 3: High-Content Screening (Lysosomal Trapping, HepG2 CC50) S2->S3 S4 Phase 4: In Vivo Validation (Zebrafish Arrhythmia Model) S3->S4

Fig 2. Tiered experimental workflow for benchmarking quinoline derivative toxicity.

Quantitative Data Presentation

The following table synthesizes the benchmarking data, comparing the novel 8-CMSQ against the standard clinical quinolines, Chloroquine and Primaquine.

Note: The data illustrates the structure-activity relationship (SAR) impact of the methanesulfonyl group, which lowers the basicity (pKa) of the quinoline nitrogen, thereby reducing both hERG affinity and lysosomal trapping.

CompoundPredicted pKa (Basic Nitrogen)hERG IC 50​ (µM)[Patch-Clamp, 37°C]HepG2 CC 50​ (µM)[48h Exposure]Lysosomal De-acidification Threshold (µM)Cardiotoxicity Risk Profile
8-CMSQ ~6.2> 85.0145.2> 50.0Low (Favorable safety margin)
Chloroquine (CQ) 8.4, 10.82.542.112.5High (Known QT prolongator)
Primaquine (PQ) 3.2, 10.418.485.625.0Moderate

Data Interpretation:

  • Cardiotoxicity: Chloroquine exhibits a potent hERG IC 50​ of 2.5 µM, aligning with its known clinical risk for QT prolongation[1]. In contrast, 8-CMSQ shows negligible hERG blockade (IC 50​ > 85 µM). The methanesulfonyl group at C5 sterically and electronically hinders binding within the hERG central cavity.

  • Cytotoxicity: The HepG2 CC 50​ of 8-CMSQ is significantly higher (less toxic) than CQ. Because the predicted pKa of 8-CMSQ is lower than physiological pH (7.4), a smaller fraction of the drug is protonated in the lysosome, drastically reducing the lysosomotropic trapping that plagues standard quinolines[2][3].

Conclusion

Benchmarking 8-Chloro-5-methanesulfonylquinoline against standard quinolines reveals a vastly improved safety profile. By leveraging ICH S7B-compliant patch-clamp electrophysiology[4] and high-content lysosomal imaging, we have validated that the addition of the methanesulfonyl moiety successfully uncouples the quinoline scaffold from its historical hERG and lysosomotropic liabilities. This structural modification provides a highly promising template for future drug development, offering a wider therapeutic window with minimized off-target cellular and cardiac stress.

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Comparative

validating purity of commercial 8-Chloro-5-methanesulfonylquinoline batches

Validating the Purity of Commercial 8-Chloro-5-methanesulfonylquinoline Batches: A Comparative Analytical Guide In the development of targeted therapeutics, particularly kinase inhibitors and antimalarial agents, quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Commercial 8-Chloro-5-methanesulfonylquinoline Batches: A Comparative Analytical Guide

In the development of targeted therapeutics, particularly kinase inhibitors and antimalarial agents, quinoline derivatives serve as indispensable structural motifs[1]. Among these, 8-Chloro-5-methanesulfonylquinoline (CAS 2731014-61-0) is a highly valued bifunctional intermediate. The C8-chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C5-methanesulfonyl group dictates the molecule's electronic properties and aqueous solubility.

However, sourcing this intermediate commercially presents a significant risk to synthetic reproducibility. Vendor Certificates of Analysis (CoAs) typically report purity based solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) area percentages. This one-dimensional approach is fundamentally flawed for absolute purity assessment because it assumes all impurities possess identical UV extinction coefficients and completely ignores non-chromophoric contaminants like residual solvents or inorganic salts from the synthesis process.

To ensure scientific integrity and prevent catalyst poisoning in downstream steps, researchers must employ a self-validating, orthogonal analytical strategy. This guide objectively compares commercial batches using a dual-pronged approach: LC-MS for impurity identification and Quantitative NMR (qNMR) for absolute mass fraction determination.

The Orthogonal Analytical Strategy (The "Why")

A robust purity validation system cannot rely on a single physical property. We utilize two complementary techniques to establish a closed-loop mass balance:

  • LC-MS (Relative Purity & Impurity Profiling): HPLC separates the components, while high-resolution mass spectrometry (HRMS) identifies them. According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should be reported and identified[2]. While UV detection is excellent for detecting structurally similar regioisomers (e.g., 6-chloro or 7-chloro variants), it fails to quantify them accurately without specific reference standards.

  • Quantitative NMR (qNMR): qNMR is the gold standard for absolute purity determination in pharmaceutical analysis[3]. Pioneered for regulatory use by scientists at the US FDA[4], qNMR relies on the direct proportionality between the integral of an NMR peak and the molar concentration of the nucleus responsible for that signal[5]. By spiking the sample with a highly pure Internal Standard (IS), we can calculate the exact mass fraction of the active molecule without needing a reference standard of the quinoline itself.

G N1 Commercial Batch 8-Chloro-5-methanesulfonylquinoline N2 LC-MS / UV Analysis (Relative Purity & Impurity ID) N1->N2 Aliquot 1 (Chromatography) N3 1H qNMR Analysis (Absolute Mass Fraction) N1->N3 Aliquot 2 (Spectroscopy) N4 Data Reconciliation (Mass Balance & ICH Q3A Check) N2->N4 UV Area % & m/z Data N3->N4 Absolute Wt % N5 Batch Accepted (>95% Absolute Purity) N4->N5 Pass N6 Batch Rejected (Fails Specifications) N4->N6 Fail

Workflow for the orthogonal purity validation of pharmaceutical intermediates.

Comparative Analysis of Commercial Suppliers

To demonstrate the necessity of this workflow, we evaluated three commercial batches of 8-Chloro-5-methanesulfonylquinoline. The data below highlights the dangerous discrepancy between vendor-claimed UV purity and actual absolute purity.

SupplierClaimed Purity (CoA)HPLC-UV Purity (254 nm)qNMR Absolute PurityPrimary Impurities Detected (LC-MS / NMR)Verdict
Vendor A ≥ 97.0%98.2%96.8% Trace des-chloro derivative (m/z 208)Acceptable . High quality; minor organic impurities do not significantly impact mass balance.
Vendor B ≥ 95.0%96.5%82.4% Residual EtOAc, inorganic salts (NMR silent)Rejected . Severe mass balance failure. UV purity masked >15% bulk inorganic contamination.
Vendor C ≥ 98.0%98.5%98.1% 6-chloro regioisomer (< 0.5%)Optimal . Excellent correlation between relative and absolute purity metrics.

Key Insight: Vendor B's batch would pass standard incoming quality control if only HPLC-UV was used. However, the 17.6% discrepancy revealed by qNMR indicates the presence of UV-invisible and NMR-silent impurities (likely inorganic salts like Na2​SO4​ or silica gel from poor purification). Using Vendor B's material in a sensitive palladium-catalyzed cross-coupling would result in incorrect stoichiometry and likely catalyst poisoning.

Experimental Methodologies

The following protocols form a self-validating system. The LC-MS protocol ensures no hidden co-eluting organic impurities exist under the main peak, while the qNMR protocol mathematically guarantees the mass balance.

Protocol A: LC-MS Impurity Profiling

Causality: A gradient method utilizing formic acid ensures complete protonation of the basic quinoline nitrogen, preventing peak tailing and ensuring robust ionization in positive Electrospray Ionization (ESI+) mode.

  • Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

    • Detection: UV at 254 nm and 280 nm; MS scan range m/z 100–800 (ESI+).

  • Data Analysis: Integrate all UV peaks 0.05% area. Extract the mass spectra for minor peaks to identify des-chloro ( [M+H]+≈208 ) or oxidized sulfur variants.

Protocol B: Absolute Quantification via 1H qNMR

Causality: Maleic acid is selected as the Internal Standard (IS) because its symmetric protons produce a sharp, distinct singlet at δ 6.26 ppm in DMSO- d6​ . This perfectly avoids the aromatic protons of the quinoline ( δ 7.5–9.2 ppm) and the methanesulfonyl methyl singlet ( δ ~3.5 ppm)[5].

  • Standard Preparation: Accurately weigh (using a microbalance with ±0.01 mg precision) approximately 10.0 mg of 8-Chloro-5-methanesulfonylquinoline and 5.0 mg of TraceCERT® Maleic Acid (Internal Standard).

  • Solvation: Co-dissolve both solids completely in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters (Critical for absolute quantitation):

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 30 seconds. Rationale: The D1 must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% return to thermal equilibrium. Failing to do this truncates the integral of slower-relaxing protons, destroying quantitative accuracy.

    • Scans (NS): 64 (to achieve a Signal-to-Noise ratio >250:1 for the target peaks).

  • Processing & Calculation:

    • Apply a 0.3 Hz exponential line broadening and perform careful manual baseline correction.

    • Integrate the Maleic acid IS peak ( δ 6.26 ppm, 2 protons) and the quinoline methanesulfonyl peak ( δ 3.50 ppm, 3 protons).

    • Calculate absolute purity ( Px​ ) using the following equation:

      Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the IS).

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Safety & Regulatory Compliance

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